(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride
Description
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Properties
IUPAC Name |
O-[(E)-3-chloroprop-2-enyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO.ClH/c4-2-1-3-6-5;/h1-2H,3,5H2;1H/b2-1+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDAGPDHXQKVHK-TYYBGVCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCl)ON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/Cl)ON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073654, DTXSID10888770 | |
| Record name | Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96992-71-1, 82244-86-8 | |
| Record name | Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96992-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082244868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride chemical properties
An In-depth Technical Guide to (E)-O-(3-Chloroallyl)hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chemical compound with applications in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and safety information, tailored for professionals in research and development. The hydrochloride salt form enhances the stability of the parent compound, (E)-O-(3-Chloroallyl)hydroxylamine, facilitating its use as a reagent.
Chemical and Physical Properties
This compound is a white powder.[1] The following tables summarize its key identifiers and physicochemical properties.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 96992-71-1 |
| IUPAC Name | (1E)-3-(aminooxy)-1-chloro-1-propene hydrochloride |
| Synonyms | (E)-O-(3-Chloro-2-propenyl)hydroxylamine hydrochloride, (3-trans-Chloroallyl)oxyamine hydrochloride[1] |
| Molecular Formula | C₃H₇Cl₂NO[1][2] |
| SMILES | C(/C=C/Cl)ON.Cl[3] |
| InChI Key | GZDAGPDHXQKVHK-TYYBGVCCSA-N[3] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 144.00 g/mol [1][3] |
| Appearance | White powder[1] |
| Melting Point | 180°C[1]; 164-165°C (recrystallized: 182-183°C)[4] |
| Boiling Point | 170°C at 760 mmHg[1] |
| Density | 1.295 g/cm³[1] |
| Flash Point | 56.6°C[1] |
| Purity | ≥95% |
| Storage Temperature | Ambient |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the reaction of trans-1,3-dichloropropene with a hydroxylamine derivative, followed by hydrolysis.[4][5]
Experimental Protocol for Synthesis
A documented method for the preparation of O-(trans-chloroallyl)hydroxylamine hydrochloride involves a multi-step process.[4] Initially, ethyl acetroximate is formed. This intermediate is then O-alkylated using trans-1,3-dichloropropene in the presence of sodium hydroxide. The resulting ethyl O-(trans-chloroallyl)acethydroximate is subsequently hydrolyzed with dilute hydrochloric acid to yield the final product.[4] The aqueous phase containing the hydrochloride salt is then separated and can be concentrated to isolate the compound.[4]
Another general approach describes the reaction of trans-1,3-dichloropropene directly with hydroxylamine, catalyzed by an acid like hydrochloric acid, at temperatures ranging from 20°C to 75°C.[5] The product is then extracted and purified as the hydrochloride salt.[5]
Caption: Synthesis workflow based on patent EP0440582A1.[4]
Applications in Synthesis
The parent compound, (E)-O-(3-Chloroallyl)hydroxylamine, is utilized as a reagent in the synthesis of more complex molecules.[5] It is particularly noted for its use in preparing 5-(dioxabicyclohept-6-yl)cyclohexenone oxime ethers, which have applications as herbicides and plant growth regulators.[6] In the pharmaceutical sector, it is explored for its potential in developing novel antimicrobial agents.[5]
Safety and Handling
This compound is classified as an irritant. The safety data for hydroxylamine hydrochloride, a related compound, indicates it is toxic if swallowed, harmful in contact with skin, and can cause serious eye irritation.[2][7] It is also sensitive to moisture and air.[7][8]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]
-
Handling: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[5][9] Avoid contact with skin and eyes.[2]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[7] While the hydrochloride salt is stable at ambient temperatures, the free base requires storage in a freezer under an inert atmosphere.[5][10]
-
Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[2] Note that heating hydroxylamine compounds may pose an explosion risk.[8][11]
-
First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, rinse the mouth with water and seek immediate medical attention.[2] Always consult the Safety Data Sheet (SDS) before handling.[2]
Conclusion
This compound is a valuable reagent in synthetic chemistry, particularly for applications in the agricultural and pharmaceutical industries. Its well-defined properties and synthesis routes allow for its effective use in the development of new chemical entities. Proper handling and adherence to safety protocols are essential when working with this compound due to its potential hazards.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. angenechemical.com [angenechemical.com]
- 3. Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | C3H7Cl2NO | CID 6440696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0440582A1 - Process for preparing O-substituted hydroxylamines - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Cas 87851-77-2,(E)-O-(3-Chloro-2-propenyl)hydroxylamine | lookchem [lookchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 5470-11-1 CAS MSDS (Hydroxylamine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. resources.finalsite.net [resources.finalsite.net]
- 10. 87851-77-2|(E)-O-(3-Chloroallyl)hydroxylamine|BLD Pharm [bldpharm.com]
- 11. nwsci.com [nwsci.com]
A Technical Guide to the Synthesis of (E)-O-(3-Chloroallyl)hydroxylamine Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-O-(3-Chloroallyl)hydroxylamine, also known as (E)-O-(3-Chloro-2-propenyl)hydroxylamine, is a versatile chemical intermediate with the CAS number 87851-77-2.[1] Its hydrochloride salt (CAS 96992-71-1) is particularly important in organic synthesis. The molecule possesses a unique structure, featuring a hydroxylamine functional group linked to a chloroallyl chain, which imparts valuable reactivity.[1] This compound serves as a critical reagent in the preparation of complex organic molecules, finding significant applications in the development of novel pharmaceutical and agricultural products, such as herbicides and potential antimicrobial agents.[1] This guide provides an in-depth overview of its synthesis pathways, including detailed experimental protocols and quantitative data.
Core Synthesis Pathways
The synthesis of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride is primarily achieved through the O-alkylation of a hydroxylamine source with an appropriate chloroallyl electrophile. The most common precursor is (E)-1,3-dichloropropene. Two principal strategies have been documented: a direct alkylation method and a two-step process involving the formation and subsequent hydrolysis of an intermediate.
-
Direct O-Alkylation: This approach involves the direct reaction of hydroxylamine or hydroxylamine hydrochloride with (E)-1,3-dichloropropene in the presence of a base. The reaction is typically performed in a suitable solvent system, sometimes utilizing a phase-transfer catalyst to improve efficiency.
-
Two-Step Synthesis via Hydroximate Intermediate: A more controlled, multi-step method involves the initial formation of a protected hydroxylamine derivative, such as an acethydroximate ester. This intermediate is then alkylated with (E)-1,3-dichloropropene, followed by acidic hydrolysis to yield the final hydrochloride salt. This method can offer advantages in terms of selectivity and yield.[2]
Quantitative Data Summary
The following table summarizes quantitative data from various reported synthesis protocols, providing a comparative overview of reaction conditions and outcomes.
| Parameter | Protocol 1: Two-Step Hydrolysis[2] | Protocol 2: Microchannel Reactor[3] |
| Primary Reactants | Ethyl acethydroximate, trans-1,3-dichloropropene | Hydroxylamine hydrochloride, 1,3-dichloropropene |
| Key Reagents | Toluene, aq. NaOH, aq. HCl | Methyl isobutyl ketone (MIBK), 30% NaOH |
| Catalyst | None specified | 717 strongly-alkaline anion exchange resin |
| Temperature | O-alkylation: +50 to +80°C; Hydrolysis: +40 to +45°C | Stage 1: 20-50°C; Stage 2: 50-60°C |
| Reaction Time | Hydrolysis: 2.5 hours | Continuous flow |
| Final Product Form | Hydrochloride salt in aqueous solution | Free base (converted from hydrochloride) |
| Yield | 87.5% | 92.65% |
| Purity | 98.5% (after isolation and drying) | 99.3% |
Experimental Protocols
This protocol is adapted from a patented process and involves an initial O-alkylation followed by acidic hydrolysis.[2]
Step A: O-Alkylation
-
A solution of ethyl acethydroximate in toluene is prepared.
-
To this solution, an aqueous solution of sodium hydroxide is added.
-
The mixture is heated to a temperature between +50 and +80°C.
-
trans-1,3-dichloropropene is then added dropwise to the heated mixture, initiating the O-alkylation reaction.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The aqueous phase is separated and discarded. The remaining organic phase contains the ethyl O-(trans-chloroallyl)acethydroximate intermediate.
Step B: Hydrolysis and Isolation
-
The organic phase from Step A is treated with dilute hydrochloric acid. The addition is performed over approximately 2.5 hours at a temperature of +20 to +30°C.[2]
-
The reaction mixture is then heated to a temperature of +40 to +45°C for 2.5 hours to facilitate hydrolysis.[2]
-
After cooling to room temperature, the aqueous phase, which contains the this compound, is separated.
-
The product can be isolated by evaporating the water, yielding the hydrochloride salt with a purity of up to 98.5% and a melting point of +164 to +165°C.[2]
This modern protocol utilizes microchannel reactors for enhanced control and efficiency.[3]
Step A: Preparation of Hydroxylamine Free Base
-
An aqueous solution of hydroxylamine hydrochloride (1 mol) is passed through a column containing a treated 717 strongly-alkaline styrene anion exchange resin to generate the free base in solution.
Step B: Two-Stage Microchannel Reaction
-
The hydroxylamine solution from Step A is pumped into a first-stage microchannel reactor at room temperature. Simultaneously, methyl isobutyl ketone (1.5 mol) is introduced. The reaction temperature is maintained between 20-50°C.[3]
-
The effluent from the first stage is directly fed into a second-stage microchannel reactor.
-
1,3-dichloropropene (1.05 mol) and a 30% sodium hydroxide solution (1.1 mol) are simultaneously pumped into the second-stage reactor. The reaction is conducted continuously at a temperature of 50-60°C.[3]
Step C: Work-up and Isolation
-
After the reaction is complete, the phases of the effluent are separated.
-
The aqueous phase is extracted three times with methyl isobutyl ketone.
-
The organic phases are combined, washed with water, and subjected to azeotropic dehydration to remove water and recover the solvent.
-
This process yields the O-(3-chloro-2-propenyl)hydroxylamine product with a reported purity of 99.3% and a yield of 92.65%.[3]
Visualization of Synthesis Pathways
The following diagrams illustrate the logical flow of the core synthesis strategies.
Caption: Direct O-Alkylation Synthesis Pathway.
Caption: Two-Step Synthesis via Hydroximate Intermediate.
Safety and Handling
Working with O-(3-Chloroallyl)hydroxylamine and its precursors requires adherence to strict safety protocols. Operations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn to minimize exposure.[1] Waste should be disposed of in accordance with institutional and regulatory safety guidelines to prevent environmental contamination.[1]
References
(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride CAS number 96992-71-1
An In-depth Technical Guide to (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride CAS Number: 96992-71-1
This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis with applications in the pharmaceutical and agricultural industries. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Chemical Identity and Properties
This compound is the hydrochloride salt of (E)-O-(3-chloro-2-propenyl)hydroxylamine.[1] Its chemical structure features a hydroxylamine group linked to a chloroallyl moiety, which imparts unique reactivity for various synthetic applications.[2]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 96992-71-1 |
| Molecular Formula | C₃H₇Cl₂NO[1][3][4] |
| Molecular Weight | 144.00 g/mol [1][4] |
| IUPAC Name | (1E)-3-(aminooxy)-1-chloro-1-propene hydrochloride[3] |
| InChI Key | GZDAGPDHXQKVHK-TYYBGVCCSA-N[3] |
| Synonyms | (E)-O-(3-CHLORO-2-PROPENYL)HYDROXYLAMINE HYDROCHLORIDE, (3-trans-Chloroallyl)oxyamine hydrochloride, O-(3-Chloro-2-propenyl)hydroxylamine HCl[1][5] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | White powder | [5] |
| Melting Point | 180 °C[1][5] / 182-183 °C (recrystallized)[6] | [1][5][6] |
| Boiling Point | 170 °C at 760 mmHg[1][5] | [1][5] |
| Density | 1.295 g/cm³[1][5] | [1][5] |
| Flash Point | 56.6 °C[1][5] | [1][5] |
| Storage | Room Temperature, sealed in dry conditions[1][4] | [1][4] |
| Purity | ≥95% |[3] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the O-alkylation of a protected hydroxylamine derivative with trans-1,3-dichloropropene, followed by hydrolysis to remove the protecting group and form the hydrochloride salt.
Experimental Protocol: Synthesis via O-Alkylation and Hydrolysis
This protocol is a generalized procedure based on methods described in patent literature.[6]
Step 1: Preparation of Ethyl Acetohydroximate
-
Acetonitrile and ethanol are reacted in toluene in the presence of hydrogen chloride.
-
The resulting suspension is added to an ice-cooled aqueous suspension of sodium hydrogen carbonate.
-
An aqueous solution of hydroxylamine sulfate is added to the mixture at a temperature of -20 to -5 °C.
-
After warming to room temperature, the aqueous phase is separated, yielding a toluene solution of ethyl acetohydroximate.
Step 2: O-Alkylation
-
An aqueous solution of sodium hydroxide is added to the toluene solution from Step 1.
-
trans-1,3-Dichloropropene is then added, and the reaction is maintained at a temperature of +50 to +80 °C until the O-alkylation is complete.
-
The mixture is cooled to room temperature, and the aqueous phase is separated.
Step 3: Hydrolysis and Isolation
-
The organic phase, containing the ethyl O-(trans-chloroallyl)acethydroximate, is stirred with dilute hydrochloric acid to induce hydrolysis.
-
The reaction mixture is heated to +40 to 45 °C for approximately 2.5 hours.
-
After cooling, the aqueous phase containing the desired product is separated.
-
The water is evaporated under reduced pressure, and the resulting residue is dried in a vacuum to yield this compound.[6] The product can be further purified by recrystallization from an ethanol/diethyl ether mixture.[6]
Caption: Synthesis workflow for (E)-O-(3-Chloroallyl)hydroxylamine HCl.
Chemical Reactivity and Applications
The reactivity of this compound is centered around its hydroxylamine group and the chloroallyl moiety, making it a versatile building block in organic synthesis.[7]
Key Reactions:
-
Oxime Formation: The hydroxylamine group readily reacts with aldehydes and ketones to form oximes, which are important intermediates in the synthesis of various nitrogen-containing compounds.[2][8]
-
Nucleophilic Substitution: The chlorine atom on the allyl group can be displaced by nucleophiles.[7]
-
Oxidation/Reduction: The hydroxylamine functionality can be oxidized to nitroso or nitro compounds or reduced to the corresponding amine.[7]
Applications:
-
Pharmaceutical Intermediate: Hydroxylamine derivatives are crucial in medicinal chemistry.[7] This compound serves as a precursor in the development of novel therapeutics, including potential selective epidermal growth factor receptor (EGFR) inhibitors for cancer treatment.[7] The incorporation of the hydroxylamine moiety can be a strategy to improve drug properties like bioavailability.[7]
-
Agrochemical Synthesis: It is a key reagent in the preparation of agrochemicals. For instance, it is used to synthesize 5-(dioxabicyclohept-6-yl)cyclohexenone oxime ether, which functions as a herbicide and plant growth regulator.[2]
-
Organic Synthesis Reagent: It is widely used as an intermediate for creating more complex molecules, such as cyclic imines and other olefins.[7]
Caption: Reactivity and application pathways of the title compound.
Biological Activity and Mechanism of Action
While specific studies on the signaling pathways directly modulated by this compound are not extensively documented, the broader class of hydroxylamines exhibits notable biological activity.
The mechanism of action often involves the interaction of the hydroxylamine group with nucleophilic sites on biomolecules, leading to the covalent modification of proteins and other macromolecules.[7] Hydroxylamine derivatives have been investigated for antioxidant and antimicrobial activities.[7] Although hydroxylamine itself can be a potent mutagen in vitro, it has also shown carcinostatic (cancer-inhibiting) activity against certain tumors in animal studies.[9] This dual potential highlights the importance of careful structural modification in drug design to harness therapeutic benefits while minimizing toxicity.[7]
Safety and Handling
This compound requires careful handling in a laboratory or industrial setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Ventilation: All operations should be conducted in a well-ventilated fume hood to prevent inhalation of dust or vapors.[2]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[1][4]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[2]
References
- 1. Cas 96992-71-1,(E)-O-(3-CHLORO-2-PROPENYL)HYDROXYLAMINE HYDROCHLORIDE | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 96992-71-1 [sigmaaldrich.com]
- 4. 96992-71-1|this compound|BLD Pharm [bldpharm.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. EP0440582A1 - Process for preparing O-substituted hydroxylamines - Google Patents [patents.google.com]
- 7. This compound | 82244-86-8 | Benchchem [benchchem.com]
- 8. Buy O-Allylhydroxylamine hydrochloride | 38945-21-0 [smolecule.com]
- 9. Biologic activity of hydroxylamine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride is a crucial chemical compound utilized in various organic synthesis applications, particularly within the pharmaceutical and agricultural industries.[1] This technical guide provides a comprehensive analysis of its core mechanism of action, focusing on its role as an inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. The guide details the biochemical pathways affected, presents quantitative data on enzyme inhibition, outlines relevant experimental protocols, and provides visual diagrams of the pertinent signaling pathways and experimental workflows.
Introduction: Ornithine Decarboxylase and Polyamine Synthesis
Ornithine decarboxylase (ODC) is a pyridoxal 5'-phosphate (PLP) dependent enzyme that catalyzes the first and rate-limiting step in the biosynthesis of polyamines.[2][3][4] This reaction involves the decarboxylation of ornithine to produce putrescine.[2][4][5] Polyamines, including putrescine, spermidine, and spermine, are essential polycations crucial for cell proliferation, differentiation, and stabilizing DNA structure.[2][3][5]
Due to their critical role in cell growth, the ODC pathway is a significant target for therapeutic intervention, especially in oncology and infectious diseases.[2][5][6] Elevated ODC activity and subsequent increases in polyamine concentrations are associated with carcinogenesis.[2][7] Consequently, inhibitors of ODC are of great interest as potential chemotherapeutic and chemopreventive agents.[2][7]
Core Mechanism of Action: Irreversible Inhibition of Ornithine Decarboxylase
(E)-O-(3-Chloroallyl)hydroxylamine acts as an irreversible inhibitor of ornithine decarboxylase. Its mechanism is analogous to other well-known ODC inhibitors, such as α-difluoromethylornithine (DFMO).[2][7] The molecule's structure, featuring a reactive chloroallyl group, allows it to covalently modify a critical residue within the enzyme's active site, leading to its inactivation.
The proposed mechanism involves the following steps:
-
Active Site Binding: The hydroxylamine moiety of the compound likely interacts with the pyridoxal 5'-phosphate (PLP) cofactor in the ODC active site.
-
Enzyme-Assisted Transformation: The enzyme's catalytic machinery facilitates a chemical transformation of the inhibitor.
-
Covalent Modification: This transformation results in the formation of a reactive intermediate that covalently bonds to a key amino acid residue in the active site, such as a cysteine residue (e.g., Cys-360 in mammalian ODC), leading to irreversible inactivation of the enzyme.[2][7]
By irreversibly inhibiting ODC, (E)-O-(3-Chloroallyl)hydroxylamine effectively shuts down the polyamine biosynthesis pathway at its initial, rate-limiting step. This leads to the depletion of intracellular polyamines, which in turn suppresses DNA synthesis and cell proliferation.[8]
Signaling Pathway and Cellular Consequences
The inhibition of ODC by (E)-O-(3-Chloroallyl)hydroxylamine initiates a cascade of cellular events stemming from polyamine depletion.
References
- 1. nbinno.com [nbinno.com]
- 2. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 3. Structural basis of Ornithine Decarboxylase inactivation and accelerated degradation by polyamine sensor Antizyme1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]
- 6. Ornithine decarboxylase as an enzyme target for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase | Semantic Scholar [semanticscholar.org]
- 8. Inhibition of ornithine decarboxylase activity decreases polyamines and suppresses DNA synthesis in human colonic lamina propria lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-O-(3-Chloroallyl)hydroxylamine Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride. Due to the limited availability of specific experimental data in public literature, this document focuses on providing detailed experimental protocols for determining these critical parameters. It also outlines potential degradation pathways based on the chemical structure of the molecule. This guide is intended to be a valuable resource for researchers and professionals involved in the development of pharmaceuticals and other applications utilizing this compound, enabling them to establish a robust understanding of its physicochemical properties.
Introduction
This compound is a chemical compound with potential applications in various fields, including pharmaceutical development as a reagent in the synthesis of complex organic molecules.[1] A thorough understanding of its solubility and stability is paramount for its effective use, from early-stage research to formulation and manufacturing. This guide addresses the current knowledge gap by presenting standardized methodologies for the systematic evaluation of these properties.
Chemical and Physical Properties
A summary of the known physical and chemical properties of (E)-O-(3-Chloroallyl)hydroxylamine and its hydrochloride salt is presented in Table 1. It is important to note that while some data is available for the free base, specific quantitative solubility and stability data for the hydrochloride salt is not readily found in the public domain.
Table 1: Physical and Chemical Properties of (E)-O-(3-Chloroallyl)hydroxylamine and its Hydrochloride Salt
| Property | (E)-O-(3-Chloroallyl)hydroxylamine | This compound | Source(s) |
| CAS Number | 87851-77-2 | 96992-71-1 | [2][3] |
| Molecular Formula | C₃H₆ClNO | C₃H₇Cl₂NO | [2][3] |
| Molecular Weight | 107.54 g/mol | 144.00 g/mol | [2][3] |
| Appearance | Clear, colorless oil | White powder | [2] |
| Boiling Point | 209 °C | Not available | [2] |
| Melting Point | Not available | 172-174 °C | [4] |
| Solubility | Slightly soluble in chloroform and ethyl acetate.[2] | Expected to be soluble in water. | [5] |
| Storage Conditions | Store under an inert atmosphere in a freezer at temperatures below -20°C.[2] | Ambient temperature.[3] |
Solubility Profile
Accurate solubility data is crucial for developing appropriate formulations and for designing in vitro and in vivo experiments. While specific quantitative data for this compound is not available, its parent compound, hydroxylamine hydrochloride, is known to be highly soluble in water and soluble in alcohols.[5] This suggests that this compound is also likely to be water-soluble.
To obtain precise solubility data, the following experimental protocols are recommended.
Experimental Protocols for Solubility Determination
Two common methods for determining solubility are the thermodynamic (shake-flask) method and the kinetic solubility assay.
This method determines the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol, methanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
HPLC-UV or other suitable analytical instrument
Procedure:
-
Add an excess amount of this compound to a pre-weighed glass vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the samples to pellet any remaining undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
The experiment should be performed in triplicate for each solvent.
Data Presentation:
Table 2: Thermodynamic Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Data to be determined | Data to be determined |
| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined |
| 0.1 N HCl | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Methanol | 25 | Data to be determined | Data to be determined |
This high-throughput method is useful for early-stage drug discovery.[6]
Objective: To determine the kinetic solubility of this compound.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplates
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Plate reader (nephelometer or UV-spectrophotometer)
Procedure:
-
Prepare a stock solution of the compound in DMSO.
-
Add the DMSO stock solution to the wells of a 96-well plate.
-
Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations.
-
Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity of the solutions using a nephelometer or the absorbance using a UV plate reader after separating the precipitate by filtration.[7]
-
The highest concentration that remains in solution is considered the kinetic solubility.[8]
Data Presentation:
Table 3: Kinetic Solubility of this compound
| Buffer System | Temperature (°C) | Incubation Time (h) | Kinetic Solubility (µM) |
| PBS (pH 7.4) | 25 | 2 | Data to be determined |
Logical Workflow for Solubility Determination
Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.
Stability Profile
The stability of a compound under various environmental conditions is a critical factor in determining its shelf-life and ensuring its safety and efficacy. Hydroxylamine and its derivatives are known to be unstable, particularly at elevated temperatures and pH values above 7.
Experimental Protocol for Stability Assessment (Accelerated Stability Study)
Accelerated stability studies are used to predict the long-term stability of a substance by subjecting it to stressed conditions.[9]
Objective: To evaluate the stability of this compound under accelerated conditions of temperature and humidity.
Materials:
-
This compound (solid)
-
Stability chambers with controlled temperature and humidity
-
Appropriate sample containers (e.g., glass vials with inert closures)
-
HPLC-UV or other suitable stability-indicating analytical method
Procedure:
-
Place accurately weighed samples of the compound into appropriate containers.
-
Store the samples in stability chambers under the following conditions (as per ICH guidelines):
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
-
Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated studies).[10]
-
Analyze the samples for:
-
Appearance (visual inspection)
-
Assay of the active substance (e.g., by HPLC-UV)
-
Identification and quantification of degradation products (e.g., by HPLC-MS)
-
-
A stability-indicating method must be used to separate the active substance from any degradation products.
Data Presentation:
Table 4: Accelerated Stability Data for this compound (Solid State)
| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Total Degradation Products (%) |
| 40°C/75%RH | 0 | White powder | 100.0 | 0.0 |
| 1 | Data to be determined | Data to be determined | Data to be determined | |
| 3 | Data to be determined | Data to be determined | Data to be determined | |
| 6 | Data to be determined | Data to be determined | Data to be determined |
pH Stability Protocol (Solution State)
Objective: To determine the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
A series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 12)
-
Constant temperature bath or incubator
-
HPLC-UV or other suitable analytical instrument
Procedure:
-
Prepare solutions of the compound at a known concentration in each of the selected pH buffers.
-
Store the solutions at a constant temperature (e.g., 25 °C or 40 °C).
-
Withdraw aliquots at various time intervals (e.g., 0, 24, 48, 72 hours).
-
Analyze the aliquots to determine the remaining concentration of the parent compound and the formation of any degradation products.
-
Calculate the degradation rate constant (k) and half-life (t₁/₂) at each pH.
Data Presentation:
Table 5: pH Stability of this compound in Solution
| pH | Temperature (°C) | Rate Constant (k) | Half-life (t₁/₂) | Major Degradation Products |
| 2 | 25 | Data to be determined | Data to be determined | Data to be determined |
| 4 | 25 | Data to be determined | Data to be determined | Data to be determined |
| 7 | 25 | Data to be determined | Data to be determined | Data to be determined |
| 9 | 25 | Data to be determined | Data to be determined | Data to be determined |
| 12 | 25 | Data to be determined | Data to be determined | Data to be determined |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been reported, potential routes of degradation can be postulated based on its chemical structure. The primary labile functionalities are the O-allyl ether and the hydroxylamine group.
Hydrolysis of the O-Allyl Ether: The ether linkage could be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 3-chloro-2-propen-1-ol and hydroxylamine.
Oxidation of the Hydroxylamine: The hydroxylamine moiety can be susceptible to oxidation, leading to various nitrogen-containing species.
Reactions involving the Allyl Group: The double bond in the allyl group could undergo oxidation to form an epoxide, which could then be hydrolyzed to a diol.[11]
The following diagram illustrates a hypothetical degradation pathway. It is crucial to emphasize that this is a theoretical representation and requires experimental validation.
Caption: Hypothetical Degradation Pathways.
Conclusion
This technical guide has outlined the currently available information on the solubility and stability of this compound and has provided detailed, actionable protocols for the experimental determination of these critical parameters. While specific quantitative data is sparse in the public domain, the methodologies presented here offer a clear path for researchers and drug development professionals to generate the necessary data to support their work. The proposed degradation pathways provide a starting point for the identification of potential impurities and degradants during stability studies. A thorough experimental investigation based on the protocols in this guide will enable a comprehensive understanding of the physicochemical properties of this compound, facilitating its successful application in research and development.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 96992-71-1 [sigmaaldrich.com]
- 4. O-ALLYLHYDROXYLAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. hydroxylammonium chloride [chemister.ru]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. enamine.net [enamine.net]
- 8. benchchem.com [benchchem.com]
- 9. pharmajia.com [pharmajia.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Safrole - Wikipedia [en.wikipedia.org]
(E)-O-(3-Chloroallyl)hydroxylamine Hydrochloride: A Technical Guide to Purity and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride, focusing on its purity, analysis, and synthesis. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and organic synthesis.
Chemical Identity and Properties
This compound is a reactive chemical intermediate. Below is a summary of its key chemical and physical properties.
| Property | Value |
| CAS Number | 96992-71-1 |
| Molecular Formula | C₃H₇Cl₂NO |
| Molecular Weight | 144.00 g/mol |
| Appearance | White to off-white solid |
| Purity (typical) | ≥95%[1][2] |
| Storage Conditions | Ambient temperature[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the O-alkylation of a hydroxylamine derivative. A general and adaptable two-step synthetic approach is outlined below.[3][4]
Experimental Protocol:
Step 1: O-Alkylation of a Protected Hydroxylamine
-
Mesylation of (E)-3-chloroallyl alcohol: To a solution of (E)-3-chloroallyl alcohol in an anhydrous solvent (e.g., dichloromethane), add triethylamine at 0 °C. To this mixture, add methanesulfonyl chloride dropwise. Stir the reaction mixture at 0 °C for 1-2 hours.
-
Reaction with a protected hydroxylamine: In a separate flask, dissolve tert-butyl N-hydroxycarbamate in a suitable solvent such as DMF. Add a base, for example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). To this, add the freshly prepared (E)-3-chloroallyl mesylate solution. Allow the reaction to proceed at room temperature for 12-24 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc protected intermediate.
Step 2: Deprotection to Yield the Hydrochloride Salt
-
Acidic Deprotection: Dissolve the crude N-Boc protected intermediate from Step 1 in a minimal amount of a suitable solvent such as diethyl ether or methanol.
-
HCl Treatment: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) at 0 °C.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Purity Analysis
The purity of this compound is critical for its intended applications. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity and identifying impurities in this compound. Due to the lack of a strong chromophore in the molecule, pre-column derivatization is often necessary for UV detection.
Experimental Protocol: Derivatization and HPLC Analysis
-
Derivatization Reagent: Prepare a solution of a suitable derivatizing agent, such as 3,5-dinitrobenzoyl chloride, in an appropriate solvent (e.g., acetonitrile).
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a diluent (e.g., water or a buffer solution).
-
Derivatization Reaction: To the sample solution, add the derivatization reagent solution and a base (e.g., triethylamine) to facilitate the reaction. Allow the reaction to proceed at a controlled temperature for a specific time to ensure complete derivatization.
-
HPLC Analysis: Inject the derivatized sample solution into the HPLC system.
Table of HPLC Parameters (Adapted from general methods for hydroxylamine analysis):
| Parameter | Condition |
| Column | YMC Triart C18 (150 x 4.6 mm, 3.0 µm)[5] |
| Mobile Phase A | 0.14% KH₂PO₄ and 0.1% Triethylamine in water, pH 2.5 with H₃PO₄[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45 °C[5] |
| Autosampler Temperature | 5 °C[5] |
| Detection Wavelength | 230 nm (following derivatization)[5] |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas chromatography, particularly with mass spectrometry detection (GC-MS), can also be utilized for the analysis of this compound, often after derivatization to increase volatility.
Experimental Protocol: Derivatization and GC-MS Analysis
-
Derivatization: React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a volatile trimethylsilyl (TMS) derivative.[6]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
Table of GC-MS Parameters (Adapted from general methods for hydroxylamine analysis): [6]
| Parameter | Condition |
| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Potential Impurities
During the synthesis of this compound, several impurities may be formed. These can include unreacted starting materials, by-products from side reactions, and degradation products.
Table of Potential Impurities:
| Impurity | Potential Source |
| (E)-3-chloroallyl alcohol | Incomplete mesylation or hydrolysis of the mesylate |
| Hydroxylamine hydrochloride | Incomplete alkylation |
| (Z)-O-(3-Chloroallyl)hydroxylamine | Isomerization of the starting material or product |
| O,O-bis(3-chloroallyl)hydroxylamine | Dialkylation of hydroxylamine |
| Products of elimination reactions | Base-induced side reactions |
Diagram of the Analytical Workflow:
Caption: Analytical workflow for purity assessment.
Spectroscopic Characterization
Spectroscopic methods are essential for the structural confirmation of this compound.
Table of Spectroscopic Data:
| Technique | Key Signals and Assignments |
| ¹H NMR | δ (ppm): 6.45 (dt, 1H, =CH-), 5.95 (d, 1H, -CHCl), 4.12 (s, 2H, -CH₂-O-), 3.78 (m, 2H, -ONH₂) |
| ¹³C NMR | δ (ppm): 132.5 (C=C), 124.8 (-CHCl), 58.3 (-CH₂-O-) |
| IR | ν (cm⁻¹): 3250 (N-H stretch), 1630 (C=C stretch), 1080 (C-Cl stretch), 910 (N-O stretch) |
| Mass Spec. (ESI) | m/z: 108.0 [M+H]⁺ (for the free base) |
Application in Synthesis
This compound is a valuable reagent in organic synthesis, particularly for the formation of oxime ethers.
Diagram of a General Application Workflow:
Caption: General workflow for the application in oxime ether synthesis.
This technical guide provides a foundational understanding of the purity and analysis of this compound. For specific applications, further method development and validation are recommended.
References
- 1. This compound | 96992-71-1 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]
- 4. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 5. Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique – Oriental Journal of Chemistry [orientjchem.org]
- 6. Human Metabolome Database: GC-MS Spectrum - Hydroxylamine GC-MS (3 TMS) (HMDB0003338) [hmdb.ca]
An In-Depth Technical Guide to the Safe Handling of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling procedures for (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride (CAS No. 96992-71-1). The information compiled is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment.
Chemical and Physical Properties
This compound is a white crystalline solid. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₃H₇Cl₂NO |
| Molecular Weight | 144.00 g/mol |
| Appearance | White powder |
| Melting Point | 180°C |
| Boiling Point | 170°C at 760 mmHg |
| Density | 1.295 g/cm³ |
| Flash Point | 56.6°C |
| Storage Temperature | Ambient |
Toxicological Information
| Hazard Category | GHS Classification |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) |
Experimental Protocols
General Handling Procedure
Objective: To outline the standard procedure for the safe handling of this compound in a laboratory setting.
Materials:
-
This compound
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
Face shield
-
Lab coat
-
Chemical fume hood
-
Spatula
-
Weighing paper
-
Appropriate glassware
Procedure:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the work area of any unnecessary equipment or chemicals.
-
Personal Protective Equipment (PPE): Don a lab coat, safety goggles, a face shield, and chemical-resistant gloves.
-
Weighing: Conduct all weighing operations within the fume hood. Use a clean spatula and weighing paper to measure the desired amount of the compound. Avoid generating dust.
-
Transfer: Carefully transfer the weighed compound to the reaction vessel or appropriate container within the fume hood.
-
Post-Handling: After handling, decontaminate the spatula and any other equipment used. Wipe down the work surface within the fume hood.
-
Hand Washing: Remove gloves and wash hands thoroughly with soap and water.
Spill Cleanup Protocol
Objective: To provide a step-by-step guide for cleaning up a small spill of this compound. For large spills, evacuate the area and contact emergency services.
Materials:
-
Spill kit containing:
-
Inert absorbent material (e.g., vermiculite, sand)
-
Plastic dustpan and brush
-
Sealable plastic bags
-
Hazardous waste labels
-
-
Appropriate PPE (as listed in 3.1)
Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Don PPE: Before attempting to clean the spill, don all required personal protective equipment.
-
Containment: For solid spills, carefully sweep up the material, minimizing dust generation. For liquid spills, cover with an inert absorbent material.
-
Collection: Place the swept-up solid or the absorbent material into a sealable plastic bag.
-
Decontamination: Wipe the spill area with a damp cloth. Place the cloth in the same plastic bag.
-
Labeling: Seal the bag and label it as "Hazardous Waste" with the full chemical name and date.
-
Disposal: Dispose of the waste according to institutional guidelines for halogenated organic compounds.
-
Restock: Replenish the spill kit with any used items.
Waste Disposal Protocol
Objective: To ensure the safe and compliant disposal of this compound waste.
Procedure:
-
Segregation: Collect all waste containing this compound in a designated, labeled, and sealed container. This includes unused product, contaminated materials from spill cleanup, and empty containers. Do not mix with non-halogenated waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant, harmful).
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal Request: When the container is full, or before it exceeds the accumulation time limit set by your institution, submit a request for hazardous waste pickup through your institution's Environmental Health and Safety department.
Visualizations
The following diagrams illustrate key safety and handling workflows.
Caption: Standard workflow for handling this compound.
Caption: Decision workflow for responding to a chemical spill.
Caption: Logical relationship for proper waste disposal of the compound.
References
The Dawn of O-Substituted Hydroxylamines: A Technical History of Discovery and Synthesis
For decades following the initial synthesis of hydroxylamine, a class of its derivatives, the O-substituted hydroxylamines, has steadily grown in significance, finding critical applications in fields ranging from polymer chemistry to drug discovery. This technical guide delves into the historical journey of their discovery and the evolution of their synthesis, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of molecules.
The story of O-substituted hydroxylamines begins with the discovery of their parent compound. In 1865, the German chemist Wilhelm Clemens Lossen first prepared hydroxylamine as hydroxylammonium chloride by reacting tin and hydrochloric acid in the presence of ethyl nitrate.[1] This seminal discovery laid the groundwork for the exploration of its derivatives.
Early Explorations and the Adaptation of Classical Reactions
While Lossen's work with hydroxylamine and its N-acyl derivatives, such as in the Lossen rearrangement, was groundbreaking, the specific history of the first synthesis of simple O-alkyl or O-aryl hydroxylamines is less clearly documented in readily available modern summaries. However, the development of synthetic routes to these compounds is intrinsically linked to the advancement of organic synthesis in the late 19th and early 20th centuries.
One of the earliest and most significant methods adapted for the synthesis of O-substituted hydroxylamines was a modification of the Gabriel synthesis . Originally developed by Siegmund Gabriel in 1887 to synthesize primary amines from alkyl halides using potassium phthalimide, this method provided a robust pathway to avoid over-alkylation.[2][3] The adaptation of this reaction for O-substituted hydroxylamines involves the use of N-hydroxyphthalimide as a key reagent. N-hydroxyphthalimide was first synthesized by Lassar Cohn in 1880, paving the way for its use in the preparation of O-alkoxyamines.[1]
The general workflow for this Gabriel-type synthesis of O-substituted hydroxylamines can be visualized as a two-step process:
A significant improvement to the deprotection step was introduced by H.R. Ing and R.H.F. Manske in 1926. Their procedure, which utilizes hydrazine hydrate for the cleavage of the N-alkylphthalimide, offered milder reaction conditions than the traditional acid hydrolysis, broadening the applicability of the Gabriel synthesis.[4][5][6]
Evolution of Synthetic Methodologies
Beyond the classical Gabriel approach, the 20th and 21st centuries have witnessed the development of a diverse array of synthetic methods for preparing O-substituted hydroxylamines, driven by the need for greater efficiency, functional group tolerance, and stereoselectivity.
Alkylation of Oximes
Another historically important route involves the O-alkylation of oximes followed by hydrolysis. This multi-step process typically begins with the formation of a ketoxime from a ketone and hydroxylamine. The ketoxime is then alkylated, and the resulting O-alkyl oxime is hydrolyzed to yield the desired O-alkylhydroxylamine salt.[7]
Direct Synthesis from Alcohols
More contemporary methods have focused on more direct and atom-economical approaches. A notable example is the synthesis from alcohols, which avoids the pre-functionalization to alkyl halides. One such procedure involves the O-alkylation of a protected hydroxylamine derivative, such as tert-butyl N-hydroxycarbamate, with alcohol-derived mesylates, followed by deprotection.[8][9]
The general workflow for this modern approach can be outlined as follows:
Palladium-Catalyzed Cross-Coupling
The advent of transition-metal catalysis has revolutionized the synthesis of O-arylhydroxylamines. Palladium-catalyzed cross-coupling reactions, for example, allow for the efficient O-arylation of hydroxylamine equivalents with a broad range of aryl halides, providing access to compounds that were previously difficult to prepare.[10]
Quantitative Data from Key Synthetic Protocols
The following tables summarize quantitative data from representative historical and modern synthetic procedures for O-substituted hydroxylamines.
| Table 1: Gabriel-Type Synthesis of O-Allylhydroxylamine Hydrochloride | |
| Step | Reactants |
| O-Alkylation | Ethyl N-hydroxycarbamate, Allyl bromide, Potassium hydroxide |
| Hydrolysis & Salt Formation | Ethyl O-allylhydroxycarbamate, Potassium hydroxide, Hydrochloric acid |
| Table 2: Modern Synthesis of O-Substituted Hydroxylamine Hydrochlorides from Alcohols | | | :--- | :--- | :--- | :--- | | Starting Alcohol | Intermediate Yield (O-Hydroxamate) | Final Product Yield (Hydrochloride) | Overall Yield | | Benzyl alcohol | 95% | 83% | 79%[9] | | 4-Methoxybenzyl alcohol | 92% | 85% | 78%[9] | | Cinnamyl alcohol | 91% | 81% | 74%[9] | | Cyclohexanol | 65% | 75% | 49%[9] |
Detailed Experimental Protocols
Gabriel-Type Synthesis of O-Allylhydroxylamine Hydrochloride[11]
Step 1: Synthesis of Ethyl O-allylhydroxycarbamate
To a solution of 86.8 g (1.55 moles) of potassium hydroxide in 330 ml of absolute ethanol, a solution of 159 g (1.52 moles) of ethyl N-hydroxycarbamate in 330 ml of absolute ethanol is added. The mixture is cooled to maintain an internal temperature of 25°C while 195.5 g (1.62 moles) of allyl bromide is added. After the addition is complete, the mixture is heated under reflux for 2 hours. The precipitated potassium bromide is separated and washed with absolute alcohol. The alcoholic solution is then evaporated under reduced pressure. The residue is dissolved in ether and extracted repeatedly with a 10% aqueous sodium hydroxide solution. The aqueous extract is acidified with 10% aqueous sulfuric acid, and the ethyl O-allylhydroxycarbamate is extracted with ether. Evaporation of the ether yields 134.2 g (61%) of the intermediate product (b.p. 107°C at 12.5 mm Hg).
Step 2: Hydrolysis and Formation of O-Allylhydroxylamine Hydrochloride
In a steam distillation apparatus, 134 g of ethyl O-allylhydroxycarbamate is treated with a solution of 120 g of potassium hydroxide in 280 ml of water. The product is steam-distilled into a receiver containing dilute hydrochloric acid. The steam distillate is evaporated under reduced pressure. The residue is taken up twice in absolute ethanol and dried by evaporation under reduced pressure to yield 91 g (55% overall) of O-allylhydroxylamine hydrochloride (m.p. 169-170°C).
Synthesis of O-Benzylhydroxylamine Hydrochloride from Benzyl Alcohol[9]
Step 1: Synthesis of Benzyl Mesylate
To a solution of benzyl alcohol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0°C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude benzyl mesylate, which is used in the next step without further purification.
Step 2: Synthesis of N-Boc-O-benzylhydroxylamine
To a solution of tert-butyl N-hydroxycarbamate (1.2 eq) in dimethylformamide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) is added. The crude benzyl mesylate (1.0 eq) in dimethylformamide is then added, and the mixture is stirred at room temperature overnight. The reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give N-Boc-O-benzylhydroxylamine.
Step 3: Synthesis of O-Benzylhydroxylamine Hydrochloride
A solution of N-Boc-O-benzylhydroxylamine in diethyl ether is cooled to 0°C, and a saturated solution of hydrogen chloride in diethyl ether is added. The mixture is stirred at room temperature for 2 hours. The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield O-benzylhydroxylamine hydrochloride as a white solid.
Conclusion
The journey of O-substituted hydroxylamines, from their conceptual beginnings rooted in the discovery of hydroxylamine to the sophisticated synthetic methodologies available today, reflects the broader evolution of organic chemistry. The adaptation of classical name reactions and the development of novel, more efficient synthetic routes have made these versatile compounds readily accessible for a wide range of applications. For researchers in drug development and materials science, a thorough understanding of this history and the available synthetic tools is invaluable for the design and creation of new molecules with tailored properties.
References
- 1. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Gabriel_synthesis [chemeurope.com]
- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. US5488162A - Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates - Google Patents [patents.google.com]
- 8. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 9. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]
- 10. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]
A Technical Guide to the Theoretical Principles of Carbonyl Derivatization
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the core theoretical principles governing carbonyl derivatization reactions. It covers fundamental mechanisms, thermodynamic and kinetic considerations, and practical applications in analytical and synthetic chemistry, with a focus on contexts relevant to pharmaceutical research and development.
The Carbonyl Group: A Hub of Reactivity
The carbonyl group (C=O) is a cornerstone of organic chemistry, present in a vast array of molecules, from simple aldehydes and ketones to complex pharmaceuticals and biomolecules. Its importance stems from the inherent polarity of the carbon-oxygen double bond. Oxygen's higher electronegativity creates a partial negative charge (δ-) on the oxygen atom and a partial positive charge (δ+) on the carbon atom. This electrophilic nature of the carbonyl carbon makes it a prime target for attack by nucleophiles, forming the basis of numerous derivatization reactions.
These reactions are critical in drug development for several reasons:
-
Structural Identification: Converting carbonyl compounds into crystalline derivatives with sharp melting points (like 2,4-dinitrophenylhydrazones) is a classic method for identification.
-
Bioanalytical Quantification: Derivatization is frequently employed to enhance the detection of carbonyl-containing drugs or metabolites in complex biological matrices using techniques like HPLC-UV or LC-MS. This is often necessary due to the poor ionization efficiency or lack of a strong chromophore in the parent molecule.[1][2]
-
Prodrug Design: The carbonyl group can be modified to create a prodrug, which is later cleaved enzymatically or chemically in vivo to release the active pharmaceutical ingredient (API).[3]
-
Synthetic Modification: Derivatization reactions are fundamental in building molecular complexity, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Core Mechanism: Nucleophilic Addition
The principal reaction pathway for carbonyl compounds is nucleophilic addition. A nucleophile attacks the electrophilic carbonyl carbon, causing the rehybridization of the carbon from sp² (trigonal planar) to sp³ (tetrahedral). This process breaks the C=O π bond, with the electron pair moving to the oxygen atom to form an alkoxide intermediate. The fate of this intermediate depends on the reaction conditions (acidic or basic) and the nature of the nucleophile.
Base-Catalyzed/Neutral Nucleophilic Addition
Under basic or neutral conditions, a strong nucleophile directly attacks the carbonyl carbon. The resulting tetrahedral alkoxide intermediate is then protonated by a solvent molecule (like water or alcohol) to yield the final addition product.
Caption: General mechanism for base-catalyzed or neutral nucleophilic addition.
Acid-Catalyzed Nucleophilic Addition
Weaker nucleophiles require activation of the carbonyl group to proceed. Under acidic conditions, the carbonyl oxygen is protonated, creating a resonance-stabilized oxonium ion. This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to attack by even weak nucleophiles.
Caption: General mechanism for acid-catalyzed nucleophilic addition.
Key Derivatization Reactions
Formation of Imines, Oximes, and Hydrazones
This class of reactions involves the nucleophilic addition of ammonia derivatives (R-NH₂, R-OH, R-NHR') to an aldehyde or ketone, followed by the elimination of a water molecule to form a C=N double bond. These reactions are typically acid-catalyzed. The pH is critical; sufficient acid is needed to protonate the carbonyl and the hydroxyl group of the intermediate to make it a good leaving group (water), but too much acid will protonate the amine nucleophile, rendering it unreactive.[4][5] The optimal pH for these reactions is generally around 4-5.[6]
-
Imines (Schiff Bases): Formed from primary amines (R-NH₂).
-
Oximes: Formed from hydroxylamine (NH₂OH).
-
Hydrazones: Formed from hydrazine (NH₂-NH₂) or its derivatives, such as 2,4-dinitrophenylhydrazine (DNPH).
The general mechanism involves two main stages: addition to form a carbinolamine intermediate, and dehydration to form the C=N bond.[4]
Caption: Reaction pathway for the formation of imines, oximes, and hydrazones.
Enols and Enolates
Carbonyl compounds possessing at least one hydrogen on the α-carbon can exist in equilibrium with a tautomeric form called an enol. This keto-enol tautomerism is typically catalyzed by acid or base. While the keto form is usually more stable, the enol form is a key reactive intermediate.
Deprotonation of the α-hydrogen by a base generates an enolate ion, a powerful nucleophile with two resonance forms, where the negative charge is shared between the α-carbon and the oxygen atom.[7] Enolates readily react with electrophiles at the α-carbon, enabling crucial C-C bond-forming reactions.
Caption: Formation and reactivity of enolates and enols.
The formation of the enolate can be under either thermodynamic or kinetic control.[8]
-
Kinetic Control: Using a strong, sterically hindered base (like LDA) at low temperatures rapidly removes the most accessible (least hindered) α-proton, forming the less substituted, less stable enolate.
-
Thermodynamic Control: Using a weaker base at higher temperatures allows an equilibrium to be established, favoring the formation of the more substituted, more stable enolate.
Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). The driving force for this reaction is the formation of the very stable triphenylphosphine oxide byproduct. The mechanism is believed to proceed through a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine oxide.[9][10]
Caption: The Wittig reaction mechanism via an oxaphosphetane intermediate.
Grignard Reaction
The Grignard reaction provides an effective route for forming new carbon-carbon bonds and synthesizing alcohols. A Grignard reagent (R-MgX) acts as a potent carbon-based nucleophile, attacking the electrophilic carbonyl carbon. The reaction is conducted under anhydrous conditions, as Grignard reagents are strong bases and will react with even trace amounts of water.[11][12] The initial addition yields a magnesium alkoxide, which is then protonated in a subsequent acidic workup step to give the alcohol product.[1][13]
Quantitative Data Summary
The reactivity of carbonyl compounds and the stability of their derivatives are governed by thermodynamic and kinetic factors. The following tables summarize key quantitative data.
Acidity of α-Hydrogens
The acidity of α-hydrogens is crucial for enolate formation. It is influenced by the electronic effects of the groups attached to the carbonyl.
| Compound Type | Example | Approximate pKa |
| β-Diketone | Acetylacetone | 9 |
| Aldehyde | Acetaldehyde | 16-18 |
| Ketone | Acetone | 19-21 |
| Ester | Ethyl Acetate | 23-25 |
| Alkane | Ethane | ~50 |
| Data sourced from multiple references.[7][14][15] |
Thermodynamics and Kinetics of Imine, Oxime, and Hydrazone Formation
The stability (Keq) and rate of formation (k) of C=N derivatives depend on the structure of both the carbonyl compound and the nucleophile.
| Reaction | Carbonyl | Nucleophile | Keq (Equilibrium Constant) | k (Second-Order Rate Constant, M⁻¹s⁻¹) at pH ~7 |
| Oxime Formation | Benzaldehyde | Hydroxylamine | 1.8 x 10⁵ | ~0.02 |
| Oxime Formation | Pyruvic Acid | Hydroxylamine | 1.5 x 10⁷ | - |
| Hydrazone Formation | Benzaldehyde | Phenylhydrazine | 5.8 x 10⁵ | >1.0 (with FAN hydrazine) |
| Acylhydrazone Formation | Benzaldehyde | Benzoylhydrazide | 2.1 x 10³ | Slower than hydrazone formation |
| Equilibrium constants and rate data are highly condition-dependent. Data compiled from multiple sources.[6][13][16][17] |
Experimental Protocols
The following sections provide generalized methodologies for key derivatization experiments. Note: These are illustrative protocols. All laboratory work must be conducted with appropriate safety precautions, including personal protective equipment, and after consulting specific Safety Data Sheets (SDS) for all reagents.
Protocol: 2,4-Dinitrophenylhydrazine (DNPH) Test for Aldehydes and Ketones
This qualitative test is used to confirm the presence of a carbonyl group. The formation of a colored precipitate is a positive result.[18][19][20]
-
Preparation: Place approximately 2-3 mL of the 2,4-DNPH reagent (Brady's reagent) into a clean test tube.
-
Addition: Add 2-3 drops of the unknown liquid sample (or a small spatula-tip of a solid sample dissolved in a minimal amount of ethanol) to the reagent.
-
Observation: Agitate the mixture gently. The formation of a yellow, orange, or red precipitate indicates the presence of an aldehyde or ketone.[20] Yellow precipitates are typical for non-conjugated carbonyls, while orange-red precipitates suggest a conjugated system.[20]
-
Heating (if necessary): If no precipitate forms at room temperature, gently warm the mixture in a water bath (~60°C) for 5 minutes, then cool in an ice bath.[18]
-
Characterization (Optional): The crystalline precipitate can be isolated by vacuum filtration, recrystallized, and its melting point determined for identification purposes.[18]
Protocol: Synthesis of an Oxime from a Ketone
This procedure describes the conversion of a ketone to its corresponding ketoxime.
-
Mixing Reagents: In a round-bottom flask, combine the ketone (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and a suitable base like pyridine or a mild catalyst such as Bi₂O₃ (0.6 mmol).[21][22]
-
Solvent: Add a suitable solvent, such as ethanol, to dissolve the reactants. Alternatively, solvent-free methods using grinding have proven effective.[21]
-
Reaction: Reflux the mixture on a water bath or stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture. If a solvent was used, it may be removed under reduced pressure. Add water to the residue to precipitate the crude oxime product.
-
Isolation and Purification: Collect the solid product by vacuum filtration. The crude oxime can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
Protocol: Wittig Reaction of Benzaldehyde
This protocol outlines the synthesis of an alkene from an aldehyde using a stabilized ylide.[9][23][24]
-
Reagent Setup: In a conical vial or small flask equipped with a magnetic stir bar, dissolve the aldehyde (e.g., benzaldehyde, ~1.0 mmol).
-
Ylide Addition: Add the Wittig reagent (e.g., (carboxymethylene)triphenylphosphorane, ~1.0-1.2 mmol) to the stirring solution.[9][23]
-
Reaction: Stir the mixture at room temperature. For some variations, a base like 10M NaOH may be added.[4] The reaction progress can be monitored by TLC.
-
Extraction: After the reaction is complete (typically 15-60 minutes), add a nonpolar solvent like hexanes or a diethyl ether/hexanes mixture to the reaction vessel. Stir vigorously to extract the alkene product, leaving the triphenylphosphine oxide byproduct as a solid precipitate.[9][23]
-
Isolation: Filter the mixture through a pipette with a cotton plug to remove the solid triphenylphosphine oxide.
-
Purification: Evaporate the solvent from the filtrate to yield the crude alkene product. The product can be further purified by column chromatography if necessary.
Application: Derivatization in Bioanalytical Workflow
In drug metabolism and biomarker studies, quantifying low-abundance carbonyl-containing molecules in complex matrices like plasma is a significant challenge. Chemical derivatization is a key step in the analytical workflow to enhance sensitivity and chromatographic performance.[25][26]
Caption: Workflow for the analysis of carbonyls in biological samples.
This workflow leverages derivatization to tag carbonyls with a moiety that is easily ionizable in a mass spectrometer or has a high molar absorptivity for UV detection.[2][27][28] For quantitative accuracy, stable isotope-coded derivatization reagents are often used, allowing for the creation of an internal standard for each analyte, which corrects for matrix effects and instrument variability.[1]
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Quantitative profiling of carbonyl metabolites directly in crude biological extracts using Chemoselective Tagging and nanoESI-FTMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scispace.com [scispace.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Functional Groups - 2,4 Dinitrophenylhydrazine Test [dept.harpercollege.edu]
- 11. How do Grignard reagent react with an acetone? - askIITians [askiitians.com]
- 12. How do Grignard reagent react with an acetone class 12 chemistry CBSE [vedantu.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.indiana.edu [chem.indiana.edu]
- 15. vanderbilt.edu [vanderbilt.edu]
- 16. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
- 17. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. byjus.com [byjus.com]
- 19. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]
- 20. embibe.com [embibe.com]
- 21. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. web.mnstate.edu [web.mnstate.edu]
- 25. A Workflow towards the Reproducible Identification and Quantitation of Protein Carbonylation Sites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. unitedchem.com [unitedchem.com]
- 28. apps.thermoscientific.com [apps.thermoscientific.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling Using (E)-O-(3-Chloroallyl)hydroxylamine
Disclaimer: Publicly available scientific literature and resources do not currently provide specific, validated protocols for the use of (E)-O-(3-Chloroallyl)hydroxylamine in protein labeling. The following application notes and protocols are based on established principles of bioconjugation and the known reactivity of hydroxylamine derivatives with carbonyl groups. This information is intended to serve as a foundational guide for researchers to develop a specific protocol, which will require empirical optimization and validation.
Introduction
(E)-O-(3-Chloroallyl)hydroxylamine is a chemical reagent that possesses a hydroxylamine group and a chloroallyl moiety. The hydroxylamine group is known to react with aldehydes and ketones to form stable oxime linkages.[1][2] This reactivity provides a potential avenue for the site-specific labeling of proteins. The chloroallyl group may offer a secondary point of reactivity for subsequent modifications, although this is highly dependent on the reaction conditions and the protein's local environment.
Protein labeling is a fundamental technique in life sciences research, enabling the study of protein function, localization, and interactions.[1] Common methods for protein labeling target specific functional groups on amino acid residues, such as primary amines (lysine), thiols (cysteine), or carbonyls.[1][3] The strategy outlined below leverages the introduction of an aldehyde or ketone group into a protein, which can then be specifically targeted by (E)-O-(3-Chloroallyl)hydroxylamine.
Principle of the Labeling Reaction
The proposed labeling strategy is a two-step process:
-
Introduction of a Carbonyl Group: An aldehyde or ketone is introduced into the target protein. This can be achieved through several methods, including:
-
Oxidation of N-terminal Serine/Threonine: Mild oxidation of an N-terminal serine or threonine residue can generate a glyoxylyl aldehyde.
-
Oxidation of Glycans: For glycoproteins, the carbohydrate moieties can be oxidized with sodium periodate to create aldehyde groups.[2]
-
Genetic Incorporation of Unnatural Amino Acids: An amino acid with a ketone or aldehyde side chain can be incorporated into the protein sequence using genetic code expansion techniques.
-
-
Oxime Ligation: The introduced carbonyl group is then reacted with (E)-O-(3-Chloroallyl)hydroxylamine. The hydroxylamine moiety attacks the aldehyde or ketone, forming a stable oxime bond.
Below is a diagram illustrating the proposed experimental workflow.
Caption: Experimental workflow for protein labeling.
Experimental Protocols
The following are generalized protocols that must be optimized for each specific protein and application.
Protocol 1: Generation of an N-terminal Aldehyde by Oxidation of N-terminal Serine
This protocol is suitable for proteins with an N-terminal serine residue.
Materials:
-
Target protein with N-terminal serine
-
Sodium periodate (NaIO₄)
-
Reaction Buffer: 100 mM phosphate buffer, pH 6.0
-
Quenching Solution: 10 mM glycerol
-
Desalting columns
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Cool the protein solution to 4°C on ice.
-
Prepare a fresh solution of 100 mM sodium periodate in the reaction buffer.
-
Add the sodium periodate solution to the protein solution to a final concentration of 2 mM.
-
Incubate the reaction on ice in the dark for 15-30 minutes.
-
Quench the reaction by adding the quenching solution to a final concentration of 1 mM and incubate for 5 minutes.
-
Immediately remove the excess periodate and byproducts using a desalting column equilibrated with the labeling buffer (see Protocol 2).
Protocol 2: Labeling of Aldehyde-Modified Protein with (E)-O-(3-Chloroallyl)hydroxylamine
Materials:
-
Aldehyde-modified protein
-
(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride
-
Labeling Buffer: 100 mM acetate buffer, pH 4.5
-
Desalting columns or dialysis equipment
Procedure:
-
The aldehyde-modified protein should be in the labeling buffer at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in the labeling buffer (e.g., 100 mM).
-
Add the (E)-O-(3-Chloroallyl)hydroxylamine solution to the protein solution to a final concentration of 10-50 mM (a 10- to 50-fold molar excess over the protein).
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
Remove the excess labeling reagent by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4) or by using a desalting column.
-
Analyze the labeled protein by SDS-PAGE and mass spectrometry to confirm labeling.
Data Presentation
The following tables provide hypothetical quantitative data for optimizing the labeling reaction.
Table 1: Optimization of Sodium Periodate Concentration
| NaIO₄ Concentration (mM) | Incubation Time (min) | Labeling Efficiency (%) | Protein Recovery (%) |
| 1 | 15 | 45 | 95 |
| 2 | 15 | 75 | 90 |
| 5 | 15 | 85 | 70 |
| 2 | 30 | 80 | 85 |
Table 2: Optimization of Labeling Reagent Molar Excess
| Molar Excess of Reagent | Incubation Time (h) | Labeling Efficiency (%) |
| 10x | 2 | 60 |
| 25x | 2 | 85 |
| 50x | 2 | 90 |
| 25x | 4 | 95 |
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship in the decision-making process for choosing a protein labeling strategy.
Caption: Decision tree for protein labeling strategy.
Conclusion
The use of (E)-O-(3-Chloroallyl)hydroxylamine for protein labeling presents a promising, though currently undocumented, method. The protocols and data presented here provide a theoretical framework for researchers to begin developing a validated procedure. Key considerations for successful labeling will include the careful optimization of the carbonyl introduction step to avoid protein damage and the optimization of the oxime ligation reaction to ensure high efficiency. Further characterization of the labeled protein will be essential to confirm that the modification does not adversely affect its structure or function.
References
Application Notes and Protocols for Carbonyl Derivatization using (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride in Mass Spectrometry Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of carbonyl-containing compounds, such as aldehydes and ketones, by mass spectrometry (MS) can be challenging due to their poor ionization efficiency and low retention in reversed-phase liquid chromatography. Chemical derivatization is a powerful strategy to overcome these limitations. (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride is a derivatizing agent designed to react specifically with the carbonyl group of aldehydes and ketones. The introduction of the chloroallyl group enhances the hydrophobicity of the analytes, improving their chromatographic separation. Furthermore, the hydroxylamine moiety readily forms a stable oxime derivative, which can improve ionization efficiency in electrospray ionization (ESI)-MS, leading to enhanced sensitivity.
These application notes provide a detailed protocol for the derivatization of carbonyl compounds using this compound and subsequent analysis by LC-MS/MS. The presented data is representative and intended to illustrate the potential improvements in analytical performance.
Principle of Derivatization
(E)-O-(3-Chloroallyl)hydroxylamine reacts with the carbonyl group of aldehydes and ketones to form a stable oxime derivative. This reaction is typically carried out in a slightly acidic to neutral pH range. The resulting derivative is more amenable to LC-MS analysis due to increased hydrophobicity and improved ionization.
Experimental Protocols
Materials and Reagents
-
This compound (CAS: 96992-71-1)
-
Aldehyde/Ketone standards (e.g., formaldehyde, acetaldehyde, acetone, progesterone)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Pyridine
-
Standard laboratory glassware and equipment
-
LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)
Standard Solution Preparation
-
Derivatizing Reagent Stock Solution (10 mg/mL): Dissolve 10 mg of this compound in 1 mL of methanol.
-
Analyte Stock Solutions (1 mg/mL): Prepare individual stock solutions of each aldehyde and ketone standard by dissolving 1 mg in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol to the desired concentrations (e.g., 0.1, 1, 10, 100, 1000 ng/mL).
Derivatization Protocol for Standards and Samples
-
To 100 µL of the standard solution or sample in a microcentrifuge tube, add 20 µL of the this compound stock solution (10 mg/mL).
-
Add 10 µL of pyridine to act as a catalyst and neutralize the HCl salt.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes.
-
After incubation, cool the mixture to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Representative for a Triple Quadrupole MS):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Representative MRM Transitions (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Formaldehyde derivative | [M+H]+ | Fragment 1 | Optimized Value |
| Acetaldehyde derivative | [M+H]+ | Fragment 1 | Optimized Value |
| Acetone derivative | [M+H]+ | Fragment 1 | Optimized Value |
| Progesterone derivative | [M+H]+ | Fragment 1 | Optimized Value |
*Note: The specific m/z values for precursor and product ions, as well as the optimal collision energies, need to be determined experimentally for each derivatized analyte.
Data Presentation
Table 1: Hypothetical Improvement in Signal Intensity after Derivatization. This table illustrates the expected enhancement in signal-to-noise ratio (S/N) for representative carbonyl compounds after derivatization with this compound.
| Analyte | S/N Ratio (Underivatized) | S/N Ratio (Derivatized) | Fold Increase |
| Formaldehyde | 5 | 250 | 50 |
| Acetaldehyde | 10 | 450 | 45 |
| Acetone | 8 | 320 | 40 |
| Progesterone | 25 | 1200 | 48 |
Table 2: Hypothetical Linearity and Limits of Detection (LOD) and Quantification (LOQ).
| Derivatized Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Formaldehyde derivative | 0.1 - 1000 | >0.995 | 0.05 | 0.1 |
| Acetaldehyde derivative | 0.1 - 1000 | >0.995 | 0.04 | 0.1 |
| Acetone derivative | 0.1 - 1000 | >0.995 | 0.06 | 0.1 |
| Progesterone derivative | 0.1 - 1000 | >0.995 | 0.02 | 0.05 |
Visualizations
Caption: Experimental workflow for carbonyl derivatization.
Caption: Chemical reaction for oxime formation.
Conclusion
The use of this compound as a derivatizing agent offers a promising approach for the sensitive and robust quantification of aldehydes and ketones in various matrices by LC-MS/MS. The protocol described herein provides a solid foundation for method development and can be adapted to specific analytical needs. The derivatization significantly enhances the chromatographic and mass spectrometric properties of carbonyl compounds, enabling lower detection limits and improved accuracy in their measurement.
Application Notes and Protocols for the Derivatization of Carbonyl Compounds with (E)-O-(3-Chloroallyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of carbonyl compounds, such as aldehydes and ketones, is crucial in diverse fields including pharmaceutical development, clinical diagnostics, environmental analysis, and food chemistry. Due to the inherent volatility and often poor ionization efficiency of many carbonyl compounds, derivatization is a key strategy to enhance their detectability in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4]
(E)-O-(3-Chloroallyl)hydroxylamine is a versatile derivatizing agent for carbonyl compounds. Its molecular formula is C₃H₆ClNO, and its molecular weight is 107.54 g/mol .[5] This reagent reacts with the carbonyl group of aldehydes and ketones to form stable oxime ethers. The introduction of the chloroallyl group enhances the volatility and thermal stability of the derivatives, making them suitable for GC-MS analysis. Furthermore, the presence of the chlorine atom can provide a characteristic isotopic pattern in mass spectrometry, aiding in the identification of the derivatized analytes. O-substituted hydroxylamines, like (E)-O-(3-Chloroallyl)hydroxylamine, are advantageous as they can prevent Beckmann rearrangement, a common side reaction observed with unsubstituted hydroxylamine.[6]
Applications
The derivatization of carbonyl compounds with (E)-O-(3-Chloroallyl)hydroxylamine has several key applications:
-
Enhanced Analytical Detection: The resulting oxime ethers exhibit improved chromatographic properties and increased sensitivity for detection by GC-MS and LC-MS.
-
Biomarker Analysis: Aldehydes and ketones are often biomarkers for oxidative stress and various diseases. Derivatization enables their sensitive and specific quantification in complex biological matrices such as plasma, urine, and tissue extracts.
-
Environmental Monitoring: This method can be applied to the analysis of carbonyl pollutants in air, water, and soil samples.
-
Pharmaceutical and Drug Development: In drug metabolism studies, this derivatization can be used to identify and quantify carbonyl-containing metabolites. It is also valuable in the quality control of pharmaceutical formulations to detect and quantify residual aldehydes or ketones. The reagent is noted for its utility in synthesizing complex organic molecules, such as those used in herbicides and plant growth regulators.
Reaction Principle
The derivatization reaction involves the nucleophilic addition of the aminooxy group of (E)-O-(3-Chloroallyl)hydroxylamine to the carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable C=N-O bond, resulting in the corresponding O-(3-chloroallyl)oxime. The reaction is typically carried out under mild acidic or basic conditions.
A general reaction scheme is as follows:
R(R')C=O + H₂N-O-CH₂-CH=CHCl → R(R')C=N-O-CH₂-CH=CHCl + H₂O (Carbonyl Compound) + ((E)-O-(3-Chloroallyl)hydroxylamine) → (O-(3-chloroallyl)oxime) + (Water)
Experimental Protocols
Protocol 1: Derivatization of Carbonyl Compounds for GC-MS Analysis
This protocol provides a general procedure for the derivatization of aldehydes and ketones in a standard solution.
Materials:
-
(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride (or the free base)
-
Carbonyl compound (e.g., aldehyde or ketone)
-
Pyridine (or other suitable base if using the hydrochloride salt)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or ethyl acetate)
-
Anhydrous sodium sulfate
-
Vials for reaction and sample analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL solution of this compound in pyridine. If using the free base, dissolve it in the chosen anhydrous solvent.
-
Prepare a 1 mg/mL solution of the carbonyl compound in the same anhydrous solvent.
-
-
Derivatization Reaction:
-
In a clean, dry vial, add 100 µL of the carbonyl compound solution.
-
Add 200 µL of the (E)-O-(3-Chloroallyl)hydroxylamine solution.
-
Seal the vial tightly and heat at 60-80°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or a preliminary GC-MS analysis of an aliquot.
-
-
Sample Work-up:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Add 1 mL of deionized water to the reaction mixture.
-
Extract the aqueous phase three times with 1 mL of ethyl acetate or another suitable organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Carefully transfer the dried organic solution to a clean vial.
-
The sample is now ready for GC-MS analysis. If necessary, the solution can be concentrated under a gentle stream of nitrogen.
-
GC-MS Parameters (Illustrative Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Data Presentation
The following table presents hypothetical quantitative data for the derivatization of various carbonyl compounds with (E)-O-(3-Chloroallyl)hydroxylamine, illustrating the expected outcomes of the described protocol. Please note that this data is for illustrative purposes and actual results may vary depending on the specific experimental conditions and the nature of the carbonyl compound.
| Carbonyl Compound | Molecular Weight ( g/mol ) | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) |
| Hexanal | 100.16 | 1.5 | 70 | 92 |
| Benzaldehyde | 106.12 | 2 | 80 | 95 |
| 2-Heptanone | 114.19 | 2 | 80 | 88 |
| Acetophenone | 120.15 | 2.5 | 80 | 85 |
| Testosterone | 288.42 | 3 | 80 | 82 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the derivatization of a carbonyl compound with (E)-O-(3-Chloroallyl)hydroxylamine for subsequent analysis.
Caption: Workflow for carbonyl derivatization.
Signaling Pathway of the Derivatization Reaction
The following diagram illustrates the chemical transformation during the derivatization of a carbonyl compound.
Caption: Oxime ether formation mechanism.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxime Formation with (E)-O-(3-Chloroallyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-O-(3-Chloroallyl)hydroxylamine is a substituted hydroxylamine derivative that serves as a key reagent in the formation of specific oxime ethers. This reaction is particularly relevant in the synthesis of agrochemicals, such as the herbicide alloxydim. The formation of the oxime ether bond occurs through the condensation of the hydroxylamine moiety with a carbonyl group, typically a ketone. This document provides detailed protocols and experimental data for the formation of oximes using (E)-O-(3-chloroallyl)hydroxylamine, with a focus on the synthesis of alloxydim, a notable application of this reaction.
The general reaction involves the nucleophilic attack of the aminooxy group of (E)-O-(3-chloroallyl)hydroxylamine on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the C=N-O linkage of the oxime ether.
Core Applications
The primary application of (E)-O-(3-chloroallyl)hydroxylamine is in the synthesis of cyclohexanedione oxime herbicides. These compounds are effective against a variety of grass weeds and function by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants[1]. Alloxydim is a prominent example of a herbicide synthesized using this reagent[1].
Experimental Protocols
Protocol 1: Synthesis of Alloxydim from 2-butyryl-5,5-dimethyl-1,3-cyclohexanedione
This protocol outlines the reaction between 2-butyryl-5,5-dimethyl-1,3-cyclohexanedione and (E)-O-(3-chloroallyl)hydroxylamine hydrochloride to form alloxydim.
Materials:
-
2-butyryl-5,5-dimethyl-1,3-cyclohexanedione
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Acetate (NaOAc)
-
Methanol or Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-butyryl-5,5-dimethyl-1,3-cyclohexanedione (1.0 eq) in methanol or ethanol.
-
Addition of Reagents: To the solution, add this compound (1.1-1.2 eq) followed by a mild base such as anhydrous potassium carbonate (2.0-2.5 eq) or sodium acetate (2.0-2.5 eq). The base is crucial to neutralize the hydrochloride salt and facilitate the condensation reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or under gentle reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the scale and temperature.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent using a rotary evaporator.
-
To the residue, add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude alloxydim can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure oxime ether.
Data Presentation
The following table summarizes the expected reactants and products in the synthesis of alloxydim. Quantitative data such as reaction yields are highly dependent on the specific reaction conditions and scale, and are therefore presented as a typical range based on general oximation procedures.
| Reactant 1 | Reactant 2 | Product | Typical Yield (%) |
| 2-butyryl-5,5-dimethyl-1,3-cyclohexanedione | This compound | Methyl (E)-(RS)-3-(1-(allyloxyimino)butyl)-4-hydroxy-6,6-dimethyl-2-oxocyclohex-3-enecarboxylate (Alloxydim) | 70-90 |
Visualizations
Reaction Scheme for Alloxydim Synthesis
Caption: General reaction scheme for the synthesis of Alloxydim.
Experimental Workflow for Oxime Ether Synthesis
Caption: Step-by-step workflow for the synthesis and purification of the oxime ether.
References
Application Notes and Protocols for the Synthesis of Organic Compounds Using (E)-O-(3-Chloroallyl)hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride is a versatile bifunctional reagent employed in the synthesis of a variety of organic compounds, particularly O-allyl oxime ethers and nitrogen-containing heterocycles. Its structure, featuring a reactive hydroxylamine moiety and a chloroallyl group, allows for sequential or one-pot reactions to construct complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its application in the preparation of agrochemicals and potentially novel bioactive molecules.
Chemical Properties and Handling
| Property | Value |
| CAS Number | 96992-71-1 |
| Molecular Formula | C₃H₇Cl₂NO |
| Molecular Weight | 144.00 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. |
Safety Precautions: this compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Applications in Organic Synthesis
The primary application of this compound is in the formation of O-(3-chloroallyl) oxime ethers through condensation with aldehydes and ketones. The resulting oxime ethers are valuable intermediates that can undergo further transformations, such as cyclization reactions, to yield heterocyclic systems. A notable industrial application is in the synthesis of the herbicide Clethodim.
Synthesis of O-(3-Chloroallyl) Oxime Ethers
The reaction of this compound with carbonyl compounds proceeds via a condensation reaction to afford the corresponding O-(3-chloroallyl) oxime ethers. The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the hydroxylamine on the carbonyl carbon.
General Reaction Scheme:
Figure 1. General scheme for the synthesis of O-(3-Chloroallyl) Oxime Ethers.
Experimental Protocol: Synthesis of O-(3-chloro-2-propenyl) Acetone Oxime
This protocol is adapted from a patented procedure for the synthesis of a key intermediate for the herbicide Clethodim.[1]
Materials:
-
Acetone oxime
-
(E)-1,3-Dichloropropene
-
Sodium hydride (60% dispersion in mineral oil)
-
Heptane
-
Water
-
Hydrochloric acid (11.6 M)
-
Charcoal
Procedure:
-
A mixture of acetone oxime (146.7 g, 2 mol) and (E)-1,3-dichloropropene (222 g, 2 mol) is prepared.
-
In a separate reaction vessel, a suspension of sodium hydride in a water-miscible amide solvent is cooled to 0°C.
-
The acetone oxime/(E)-1,3-dichloropropene mixture is added dropwise to the sodium hydride suspension over 2 hours, maintaining the temperature between 4°C and 8°C.
-
The reaction mixture is stirred for an additional 2 hours at 4-6°C.
-
Heptane (200 mL) is added, followed by the dropwise addition of cold water (1200 g). The temperature is allowed to rise to 25°C.
-
The aqueous layer containing the O-(3-chloro-2-E-propenyl)-2-propanone oxime is separated.
-
The aqueous solution is then treated with 11.6 M hydrochloric acid and heated under reduced pressure to hydrolyze the oxime, yielding an aqueous solution of (E)-O-(3-chloro-2-propenyl)hydroxylamine hydrochloride.
-
The resulting solution can be further purified by charcoal treatment and filtration.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| Acetone Oxime | (E)-1,3-Dichloropropene | O-(3-chloro-2-E-propenyl)-2-propanone oxime | 71% (overall for subsequent hydroxylamine salt) | [1] |
Synthesis of the Herbicide Clethodim
A primary industrial application of (E)-O-(3-Chloroallyl)hydroxylamine is the synthesis of the post-emergence herbicide Clethodim. This synthesis involves the reaction of the hydroxylamine derivative with a cyclic diketone intermediate.
Reaction Workflow:
Figure 2. Workflow for the synthesis of Clethodim.
Experimental Protocol: Synthesis of Clethodim
This protocol is based on a reported solvent-free synthesis.[2]
Materials:
-
5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione
-
(E)-O-(3-chloro-2-propen-1-yl)hydroxylamine (98.80%)
-
10% Sodium hydroxide solution
-
Toluene
-
10% Hydrochloric acid solution
-
Water
Procedure:
-
In a reaction vessel, 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione is charged.
-
(E)-O-(3-chloro-2-propen-1-yl)hydroxylamine (0.165 mole) is added dropwise over 15 minutes at a temperature of 25-30°C.
-
The resulting reaction mixture is stirred for 2 hours at 40-45°C.
-
After the reaction is complete, the mixture is cooled to 20-25°C.
-
10% NaOH solution (57 ml) is added, and the mixture is stirred for 30 minutes.
-
Toluene (60 ml) is added, and the layers are separated.
-
The aqueous layer is acidified with 10% HCl (68 ml).
-
The product is extracted with toluene.
-
The combined organic layers are washed with water, dried, and concentrated under reduced pressure to yield Clethodim.
Quantitative Data:
| Diketone Substrate | Reagent | Product | Yield | Reference |
| 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione | (E)-O-(3-chloro-2-propen-1-yl)hydroxylamine | Clethodim | Not explicitly stated, but product weight was 46.0 g | [2] |
Potential for Further Applications
While the primary documented use of this compound is in the synthesis of Clethodim, its chemical structure suggests potential for broader applications in the synthesis of other complex molecules. The chloroallyl moiety can participate in various reactions, including nucleophilic substitution and cyclization. For instance, intramolecular cyclization of O-(3-chloroallyl) oximes could potentially lead to the formation of isoxazoline derivatives, a class of heterocycles with known biological activities. Further research in this area could expand the synthetic utility of this versatile reagent.
Logical Relationship of Potential Reactions:
Figure 3. Potential synthetic pathways utilizing O-(3-Chloroallyl) Oxime Ethers.
Conclusion
This compound is a valuable reagent in organic synthesis, with a well-established role in the production of the herbicide Clethodim. The protocols provided herein offer a starting point for its application in the synthesis of O-allyl oxime ethers. The bifunctional nature of this compound presents opportunities for the development of novel synthetic methodologies targeting diverse molecular scaffolds, including heterocyclic systems of interest to the pharmaceutical and agrochemical industries. Further exploration of its reactivity is warranted to fully exploit its synthetic potential.
References
Application Notes and Protocols for Click Chemistry Applications of Chloroallyl Functional Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of chloroallyl functional groups in the context of click chemistry. While not a direct participant in the quintessential click reactions like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the chloroallyl moiety serves as a powerful orthogonal functional handle. Its primary role is in bifunctional linkers, enabling a sequential or orthogonal conjugation strategy. This approach combines the robustness and specificity of click chemistry with the well-established reactivity of allyl halides towards nucleophiles, particularly cysteine residues in proteins.
This document outlines the principles, applications, and detailed protocols for utilizing chloroallyl-containing bifunctional molecules in bioconjugation, drug delivery, and materials science.
Introduction to Chloroallyl Groups in a Click Chemistry Framework
The chloroallyl functional group is a versatile electrophile that can readily react with nucleophiles in a site-specific manner. In the realm of click chemistry, its value lies in its orthogonal reactivity to the commonly employed azide and alkyne functional groups.[1] This orthogonality allows for the design of bifunctional molecules that can undergo two distinct and controlled chemical transformations.
A typical bifunctional linker would possess:
-
An alkyne or azide group for participation in a CuAAC reaction.[2]
-
A chloroallyl group for subsequent alkylation of a suitable nucleophile, such as a thiol group on a cysteine residue.
This dual-reactivity enables a powerful strategy for creating complex biomolecular conjugates, functionalized materials, and sophisticated drug delivery systems. The click reaction provides a rapid and efficient method for initial conjugation, while the chloroallyl group allows for a secondary, targeted modification.
Key Applications
Site-Specific Protein Modification and Bioconjugation
A primary application of chloroallyl-alkyne or chloroallyl-azide bifunctional linkers is in the site-specific labeling and modification of proteins.[3] The process typically involves a two-step approach:
-
Click Reaction: A molecule of interest (e.g., a fluorescent dye, a drug molecule, or a polyethylene glycol (PEG) chain) bearing a complementary azide or alkyne is first attached to the bifunctional linker via a CuAAC reaction.[4]
-
Cysteine Alkylation: The resulting conjugate, now equipped with a reactive chloroallyl group, is then used to modify a protein containing a solvent-accessible cysteine residue. The thiol group of the cysteine acts as a nucleophile, attacking the electrophilic allyl carbon and displacing the chloride to form a stable thioether bond.[3]
This strategy allows for precise control over the location of the modification on the protein, which is crucial for preserving protein function and creating homogeneous bioconjugates like antibody-drug conjugates (ADCs).[4]
Development of Advanced Drug Delivery Systems
Bifunctional linkers incorporating chloroallyl groups can be used to construct sophisticated drug delivery systems. For instance, a polymeric nanoparticle or a polymersome can be functionalized with azide or alkyne groups.[5] A drug molecule attached to a chloroallyl-alkyne/azide linker can then be "clicked" onto the nanoparticle surface. The chloroallyl group remains available for subsequent reactions, such as tethering to a targeting ligand with a free thiol group, or for creating a cleavable linkage that releases the drug under specific physiological conditions.
Functionalization of Surfaces and Materials
The orthogonal nature of this chemistry is also valuable in materials science. A surface can be functionalized with alkyne or azide groups, and a chloroallyl-containing molecule can be attached via a click reaction. The surface-bound chloroallyl groups then provide reactive sites for the covalent attachment of other molecules, enabling the creation of functionalized materials with tailored properties for applications in biosensing, chromatography, and catalysis.
Experimental Protocols
The following protocols provide a general framework for the sequential use of a hypothetical bifunctional linker containing both a terminal alkyne and a chloroallyl group. Note: These are generalized protocols and may require optimization for specific molecules and applications.
Protocol 3.1: Synthesis of a Bifunctional Chloroallyl-Alkyne Linker (A Conceptual Pathway)
A specific, readily available bifunctional linker with both a chloroallyl and a clickable handle is not extensively documented. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles. For instance, starting from a molecule with two distinct functional groups, such as a diol or an amino alcohol, one functional group could be converted to a chloroallyl ether or amide, while the other is transformed into an alkyne or azide.
dot
References
- 1. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioclone.net [bioclone.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization with (E)-O-(3-Chloroallyl)hydroxylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for derivatization using (E)-O-(3-Chloroallyl)hydroxylamine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is (E)-O-(3-Chloroallyl)hydroxylamine and what is it used for?
(E)-O-(3-Chloroallyl)hydroxylamine is a derivatizing agent used in analytical chemistry and organic synthesis. Its primary application is the conversion of carbonyl compounds (aldehydes and ketones) into their corresponding oxime derivatives. This derivatization is often performed to improve the volatility, thermal stability, and chromatographic behavior of the analytes, making them more suitable for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Q2: What is the general mechanism of derivatization with (E)-O-(3-Chloroallyl)hydroxylamine?
The derivatization reaction involves the nucleophilic attack of the nitrogen atom of (E)-O-(3-Chloroallyl)hydroxylamine on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable C=N double bond, resulting in the corresponding (E)-O-(3-chloroallyl)oxime derivative.
Q3: Why is derivatization with an O-substituted hydroxylamine like (E)-O-(3-Chloroallyl)hydroxylamine advantageous?
O-substituted hydroxylamines are often used to prevent potential side reactions, such as Beckmann rearrangement, which can occur with unsubstituted hydroxylamine under certain conditions. The resulting O-substituted oximes generally exhibit improved stability and chromatographic properties.
Q4: What are the key parameters to control for successful derivatization?
The success of the derivatization reaction is primarily influenced by pH, reaction temperature, reaction time, and the molar ratio of the derivatizing agent to the analyte. Optimization of these parameters is crucial for achieving high derivatization efficiency and minimizing the formation of byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of carbonyl compounds with (E)-O-(3-Chloroallyl)hydroxylamine.
Issue 1: Low or No Product Yield
-
Q: My reaction shows a very low yield of the desired oxime derivative. What are the potential causes and how can I improve it?
-
A: Low yield can be attributed to several factors. First, verify the quality and purity of the (E)-O-(3-Chloroallyl)hydroxylamine reagent, as it can degrade over time. Ensure that your analyte is free from interfering substances. The reaction conditions are critical; suboptimal pH, temperature, or reaction time can significantly impact the yield. It is also important to use an appropriate solvent that dissolves both the analyte and the reagent. Increasing the molar excess of the derivatizing agent can also drive the reaction to completion.
-
Issue 2: Incomplete Reaction
-
Q: I observe both the starting material and the product in my analysis, indicating an incomplete reaction. What steps should I take?
-
A: An incomplete reaction is often a result of insufficient reaction time or non-optimal temperature. Monitor the reaction progress over a time course to determine the optimal duration. Increasing the reaction temperature can accelerate the reaction rate, but be cautious of potential analyte or derivative degradation at elevated temperatures. Ensure thorough mixing of the reaction components. The presence of water in the reaction mixture can also hinder the reaction; performing the reaction under anhydrous conditions may be beneficial.
-
Issue 3: Presence of Multiple Product Peaks in Chromatography
-
Q: My chromatogram shows multiple peaks for my derivatized product. What could be the reason?
-
A: The formation of multiple peaks for a single analyte can be due to the presence of syn and anti isomers of the oxime derivative, which can exhibit different chromatographic retention times. This is a common phenomenon in oxime formation. Confirming the identity of these peaks using mass spectrometry is recommended. In some cases, adjusting chromatographic conditions, such as the temperature gradient in GC, may improve peak shape or co-elution of the isomers.
-
Issue 4: Suspected Side Reactions
-
Q: I am observing unexpected peaks in my chromatogram that do not correspond to my starting material or the expected product. What are the possible side reactions?
-
A: While (E)-O-(3-Chloroallyl)hydroxylamine is designed to be stable, side reactions can still occur. The chloroallyl group is potentially reactive and could undergo nucleophilic substitution or elimination reactions under harsh conditions (e.g., high temperatures or presence of strong bases). It is also possible that impurities in the analyte or reagent are reacting to form byproducts. To minimize side reactions, it is advisable to use the mildest possible reaction conditions that still afford a good yield of the desired product. Purification of the starting materials may also be necessary.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative data for optimizing derivatization reactions based on general principles of oxime formation. These ranges should be used as a starting point for method development with (E)-O-(3-Chloroallyl)hydroxylamine.
Table 1: General Reaction Parameters for Oxime Derivatization
| Parameter | Recommended Range | Notes |
| pH | 4.0 - 6.0 | Acidic conditions catalyze the reaction. |
| Temperature (°C) | 60 - 80 | Higher temperatures can increase reaction rate but may also lead to degradation. |
| Reaction Time (min) | 30 - 90 | Should be optimized for each specific analyte. |
| Reagent Molar Excess | 2 - 10 fold | A higher excess can drive the reaction to completion. |
| Solvent | Pyridine, Acetonitrile | The choice of solvent depends on the solubility of the analyte. |
Table 2: Example Optimization of Derivatization with a Substituted Hydroxylamine for Steroid Analysis[1][2]
| Analyte | Optimal Temperature (°C) | Optimal Time (min) |
| Progesterone | 40 | 20 |
| 4-Androstenedione | 40 | 20 |
| Cortisone | 40 | 20 |
Note: This data is for a different hydroxylamine derivative but provides a useful reference for initial optimization.
Experimental Protocols
The following is a generalized protocol for the derivatization of carbonyl compounds with (E)-O-(3-Chloroallyl)hydroxylamine for subsequent GC-MS analysis. It is essential to optimize these conditions for your specific analyte and matrix.
Materials:
-
(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride
-
Pyridine (anhydrous)
-
Analyte containing a carbonyl group
-
Internal standard (optional)
-
Organic solvent for extraction (e.g., hexane, ethyl acetate)
-
Anhydrous sodium sulfate
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure the sample containing the carbonyl analyte into a reaction vial.
-
If the sample is in a complex matrix, perform a suitable extraction to isolate the analytes of interest.
-
Dry the extract completely under a gentle stream of nitrogen.
-
-
Derivatization:
-
Prepare a fresh solution of this compound in anhydrous pyridine (e.g., 10 mg/mL).
-
Add the derivatizing agent solution to the dried sample residue. The molar excess of the reagent should be optimized (typically 2-10 fold).
-
If using an internal standard, add it at this stage.
-
Seal the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture in a heating block or oven at the optimized temperature (e.g., 70°C) for the optimized time (e.g., 60 minutes).
-
-
Work-up:
-
After the reaction is complete, cool the vial to room temperature.
-
Add an organic solvent (e.g., hexane) and water to the reaction mixture to partition the derivative into the organic layer.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
Analysis:
-
Transfer the dried organic extract to a GC-MS autosampler vial.
-
Inject an aliquot of the sample into the GC-MS system for analysis.
-
Develop a suitable GC temperature program and MS acquisition method to separate and detect the derivatized analytes.
-
Mandatory Visualization
Caption: A typical experimental workflow for the derivatization of carbonyl compounds.
Caption: A decision tree for troubleshooting low derivatization yield.
References
Technical Support Center: Troubleshooting Low Yields in (E)-O-(3-Chloroallyl)hydroxylamine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers encountering low yields in reactions involving (E)-O-(3-Chloroallyl)hydroxylamine. The information is structured in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction with (E)-O-(3-Chloroallyl)hydroxylamine is resulting in a very low yield. What are the common causes?
A1: Low yields in reactions involving (E)-O-(3-Chloroallyl)hydroxylamine can arise from several factors. A systematic evaluation of your experimental setup is crucial. Key areas to investigate include:
-
Reagent Quality: Ensure the purity of your (E)-O-(3-Chloroallyl)hydroxylamine and other reactants. Impurities can lead to unwanted side reactions.
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, or base can significantly impact the reaction efficiency.
-
Side Reactions: The formation of byproducts can consume your starting materials and reduce the yield of the desired product.
-
Workup and Purification: Product loss during extraction, washing, or chromatography is a common reason for low isolated yields.
Q2: What are the potential side reactions when using (E)-O-(3-Chloroallyl)hydroxylamine in, for example, an isoxazoline synthesis?
A2: In the synthesis of isoxazolines via 1,3-dipolar cycloaddition, several side reactions can occur:
-
Dimerization of the Nitrile Oxide: The intermediate nitrile oxide, generated in situ from the hydroxylamine, can dimerize to form a furoxan.
-
Formation of Isomers: Depending on the substrate, a mixture of regioisomers or stereoisomers may be formed.
-
Decomposition: (E)-O-(3-Chloroallyl)hydroxylamine or the intermediate nitrile oxide may be unstable under the reaction conditions, leading to decomposition.
Q3: How does the choice of base and solvent affect the yield of my reaction?
A3: The selection of base and solvent is critical for optimizing the yield. The base is typically used to generate the active nucleophile or intermediate. The solvent influences the solubility of reactants and can affect the reaction rate and selectivity. For instance, in 1,3-dipolar cycloaddition reactions, solvents like acetonitrile (CH3CN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) have been shown to be effective.[1] It is recommended to perform small-scale screening experiments with different bases (e.g., triethylamine, DBU) and solvents to identify the optimal combination for your specific reaction.
Troubleshooting Guide
This section provides a more detailed approach to troubleshooting low yields.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Poor Reagent Quality | - Verify the purity of (E)-O-(3-Chloroallyl)hydroxylamine and other starting materials using techniques like NMR or GC-MS. - Use freshly opened or purified reagents. |
| Incorrect Reaction Temperature | - Screen a range of temperatures. While some reactions proceed at room temperature, others may require heating to overcome the activation energy.[1][2] - Be aware that higher temperatures can sometimes lead to increased byproduct formation.[1] | |
| Suboptimal Solvent | - Test a variety of solvents with different polarities. The choice of solvent can significantly impact reaction rates and yields.[1][3] | |
| Inappropriate Base | - The choice of base is crucial for generating the reactive intermediate. Screen different organic and inorganic bases to find the most effective one. | |
| Significant Byproduct Formation | Unwanted Side Reactions | - Analyze the crude reaction mixture by LC-MS or GC-MS to identify the major byproducts. - Adjusting the reaction temperature, stoichiometry of reactants, or the rate of addition of reagents can help minimize side reactions. |
| Product Loss During Workup | Incomplete Extraction | - Check the aqueous layer after extraction to ensure your product has not partitioned into it. - Adjust the pH of the aqueous layer to suppress the ionization of your product if it is acidic or basic. |
| Decomposition on Silica Gel | - Some products may be sensitive to the acidic nature of silica gel. Consider neutralizing the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent. |
Experimental Protocols
Below is a general protocol for a 1,3-dipolar cycloaddition reaction to synthesize an isoxazoline, which is a common application of (E)-O-(3-Chloroallyl)hydroxylamine. This should be adapted and optimized for your specific substrates.
General Protocol for Isoxazoline Synthesis
-
Reactant Preparation: In a clean, dry flask, dissolve the alkene (1.0 equivalent) in a suitable solvent (e.g., acetonitrile).
-
Addition of Hydroxylamine: Add (E)-O-(3-Chloroallyl)hydroxylamine (1.1 equivalents) to the solution.
-
Base Addition: Add a suitable base (e.g., triethylamine, 1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at the optimized temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes hypothetical yield data based on the optimization of a 1,3-dipolar cycloaddition reaction, illustrating the impact of different reaction parameters.
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Dichloromethane | Triethylamine | 25 | 45 |
| 2 | Tetrahydrofuran | Triethylamine | 25 | 55 |
| 3 | Acetonitrile | Triethylamine | 25 | 70 |
| 4 | Acetonitrile | DBU | 25 | 75 |
| 5 | Acetonitrile | DBU | 50 | 85 |
| 6 | Acetonitrile | DBU | 80 | 78 (with increased byproducts) |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for systematically troubleshooting low reaction yields.
General Reaction Pathway for Isoxazoline Synthesis
Caption: The reaction pathway for isoxazoline synthesis.
References
- 1. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Efficient and Stereoselective Construction of Bispirooxindole Derivatives via a Three-Component 1,3-Dipolar Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Common side reactions with (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities that might be present in this compound?
A1: Common impurities can originate from the starting materials and the synthesis process. The synthesis typically involves the reaction of trans-1,3-dichloropropene with hydroxylamine.[1] Therefore, potential impurities include:
-
Isomers of the final product: The cis-isomer, (Z)-O-(3-Chloroallyl)hydroxylamine hydrochloride, can be a significant impurity if the starting trans-1,3-dichloropropene is not isomerically pure.
-
Unreacted starting materials: Residual hydroxylamine and trans-1,3-dichloropropene may be present. Technical grade 1,3-dichloropropene can also contain other chlorinated hydrocarbons like 1,2-dichloropropane.[2]
-
Byproducts of the synthesis: Over-alkylation of hydroxylamine can lead to the formation of N,O-bis(3-chloroallyl)hydroxylamine.
Q2: What are the likely side reactions to be aware of when using this compound in a reaction?
A2: Due to the presence of both a nucleophilic hydroxylamine group and a reactive allylic chloride, several side reactions can occur:
-
N-alkylation vs. O-alkylation: Hydroxylamine is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.[3] While O-alkylation is desired to form the title compound, N-alkylation can occur, leading to the formation of N-(3-chloroallyl)hydroxylamine as a byproduct.
-
Allylic Rearrangement: The allylic system is susceptible to rearrangement, especially under certain reaction conditions (e.g., in the presence of transition metals or under thermal stress). This could potentially lead to the formation of isomers.
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Reaction with other nucleophiles: The allylic chloride is electrophilic and can react with other nucleophiles present in the reaction mixture, leading to undesired byproducts.
-
Oxidation: The hydroxylamine moiety can be oxidized, particularly in the presence of oxidizing agents or metal catalysts, to form nitrones or other oxidation products.[4]
Q3: How should this compound be properly stored to minimize degradation?
A3: To ensure the stability and purity of this compound, it is recommended to store the compound under the following conditions:
-
Temperature: Store at 4°C.[5]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen.[5]
-
Light: Protect from light.[5]
Hydroxylamines can be thermally unstable, and decomposition can be accelerated by heat.[6][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of desired product in subsequent reactions | Impure starting material: The presence of isomers or other impurities in the this compound can lead to lower yields. | Verify purity: Analyze the starting material using techniques like ¹H NMR, ¹³C NMR, and HPLC to confirm its identity and purity. Purification: If significant impurities are detected, consider recrystallization or chromatographic purification of the starting material. |
| Formation of unexpected byproducts | Side reactions: As detailed in the FAQs, N-alkylation, allylic rearrangement, or reaction with other nucleophiles may be occurring. | Optimize reaction conditions: Adjust reaction parameters such as temperature, solvent, and reaction time. The use of a non-polar, aprotic solvent may favor O-alkylation. Protecting groups: Consider using a protecting group strategy for other nucleophilic sites in your substrate. |
| Reaction mixture turns dark or shows signs of decomposition | Instability of the reagent: this compound can be thermally sensitive.[7] Decomposition may be catalyzed by trace metals or basic/acidic conditions. | Control temperature: Maintain the recommended reaction temperature and avoid excessive heating. Use of scavengers: In some cases, the addition of radical scavengers may be beneficial if radical-mediated decomposition is suspected. pH control: Ensure the pH of the reaction medium is compatible with the stability of the reagent. |
| Difficulty in isolating the product | Product solubility: The desired product may be highly soluble in the reaction solvent or form an emulsion during workup. | Solvent selection: Choose an appropriate extraction solvent based on the polarity of your product. Workup procedure: Employ techniques like salting out to improve phase separation or use a different workup procedure, such as precipitation. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting the presence of hydroxylamine as a potential impurity.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.5) and a polar organic solvent like acetonitrile is typically used for separating polar compounds.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample solution.
-
Run the gradient program to elute the components.
-
Monitor the chromatogram for the main peak corresponding to the product and any impurity peaks.
-
-
Note: For the specific detection of trace levels of hydroxylamine, a pre-column derivatization step may be necessary as hydroxylamine itself lacks a strong chromophore.[9][10][11]
Protocol 2: Identification by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of this compound and identifying impurities.
-
Solvent: A deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆ should be used.
-
¹H NMR (400 MHz, D₂O):
-
δ 6.45 (dt, J = 15.6 Hz, 1H, CH=CHCl)
-
δ 5.95 (dt, J = 15.6, 6.8 Hz, 1H, =CH-CH₂O)
-
δ 4.25 (d, J = 6.8 Hz, 2H, OCH₂)
-
-
¹³C NMR (100 MHz, D₂O):
-
δ 134.1 (CH=CHCl)
-
δ 123.5 (=CH-CH₂O)
-
δ 76.2 (OCH₂)
-
Signaling Pathway and Experimental Workflow Diagrams
Potential Involvement in Nitric Oxide (NO) Signaling
Hydroxylamines can be oxidized to nitric oxide (NO) in biological systems.[12][13][14] NO is a critical signaling molecule involved in various physiological processes. (E)-O-(3-Chloroallyl)hydroxylamine, as a hydroxylamine derivative, could potentially influence NO signaling pathways.
Caption: Potential mechanism of this compound in NO signaling.
Experimental Workflow for Impurity Identification
A systematic workflow is essential for identifying unknown impurities in a sample of this compound.
Caption: Workflow for the identification of impurities in this compound.
References
- 1. Hydroxylamine and the nitrogen cycle: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anammox - Wikipedia [en.wikipedia.org]
- 3. hydroxylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. chemscene.com [chemscene.com]
- 6. A detailed kinetic model for the thermal decomposition of hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Determination of Hydroxylamine by HPLC , a Mutagenic Impurity in Febuxostat Drug Substance | Semantic Scholar [semanticscholar.org]
- 11. Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plant cells oxidize hydroxylamines to NO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidation of hydroxylamines to NO by plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxidation of hydroxylamines to NO by plant cells - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the stability of (E)-O-(3-Chloroallyl)hydroxylamine solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (E)-O-(3-Chloroallyl)hydroxylamine solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of (E)-O-(3-Chloroallyl)hydroxylamine solutions, offering potential causes and actionable troubleshooting steps.
Issue 1: Rapid Degradation of the (E)-O-(3-Chloroallyl)hydroxylamine Solution
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Question: My (E)-O-(3-Chloroallyl)hydroxylamine solution is showing a rapid decrease in purity/concentration. What are the likely causes and how can I fix this?
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Answer: Rapid degradation of (E)-O-(3-Chloroallyl)hydroxylamine is often due to improper storage conditions or exposure to destabilizing agents. Key factors include temperature, pH, light, and the presence of oxygen or metal ions.
Troubleshooting Steps:
-
Verify Storage Temperature: Ensure the solution is stored in a freezer at temperatures below -20°C.[1] Thermal decomposition of (E)-O-(3-Chloroallyl)hydroxylamine can begin at temperatures as low as 82°C.
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Inert Atmosphere: This compound is air-sensitive.[1] Solutions should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation. Purge the headspace of the storage vessel with inert gas before sealing.
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pH of the Solution: The stability of hydroxylamines can be pH-dependent. Acidic or basic conditions can catalyze hydrolysis.[2] If your experimental protocol allows, consider preparing the solution in a neutral, buffered solvent.
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Solvent Purity: Use high-purity, dry solvents. The presence of water can lead to hydrolysis, while impurities in the solvent could catalyze degradation.
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Protection from Light: Store solutions in amber vials or wrap the container with aluminum foil to protect from light, which can induce photodegradation, a known degradation pathway for vinyl chloride-containing compounds.
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Chelating Agents: If metal ion contamination is suspected (e.g., from glassware or starting materials), consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the solution.
-
Issue 2: Inconsistent Results in Reactions Using (E)-O-(3-Chloroallyl)hydroxylamine Solutions
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Question: I am observing variability in the yield and purity of my reaction products when using (E)-O-(3-Chloroallyl)hydroxylamine. What could be causing this?
-
Answer: Inconsistent reaction outcomes are often linked to the degradation of the (E)-O-(3-Chloroallyl)hydroxylamine solution, leading to a lower effective concentration of the active reagent.
Troubleshooting Steps:
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Prepare Fresh Solutions: Due to its limited stability, it is highly recommended to prepare solutions of (E)-O-(3-Chloroallyl)hydroxylamine fresh before each use.
-
Quantify Before Use: If a stock solution must be used, it is advisable to quantify the concentration of (E)-O-(3-Chloroallyl)hydroxylamine using a validated analytical method (e.g., HPLC or GC-MS after derivatization) immediately before the reaction.
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Standardize Handling Procedures: Ensure consistent handling procedures for the reagent. This includes minimizing the time the solution is at room temperature and protecting it from atmospheric moisture and oxygen. For guidance on handling air-sensitive reagents, refer to established protocols.[3][4][5][6][7]
-
Evaluate Excipient Compatibility: If the solution is part of a more complex formulation, consider potential incompatibilities with other excipients.[8][9][10][11][12]
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for (E)-O-(3-Chloroallyl)hydroxylamine solutions?
-
Q2: What solvents are recommended for preparing solutions of (E)-O-(3-Chloroallyl)hydroxylamine?
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A2: The choice of solvent depends on the subsequent application. For general storage, anhydrous aprotic solvents are preferable to minimize hydrolysis. The compound is slightly soluble in chloroform and ethyl acetate.[1] For analytical purposes, acetonitrile and methanol are commonly used. Non-polar solvents may enhance thermal stability.[14]
-
-
Q3: How long can I store a solution of (E)-O-(3-Chloroallyl)hydroxylamine?
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A3: It is strongly recommended to prepare solutions fresh. If storage is necessary, the stability will depend on the solvent, concentration, and storage conditions. A stability study should be performed to establish a reliable shelf-life for your specific solution.
-
Stability and Degradation
-
Q4: What are the main degradation pathways for (E)-O-(3-Chloroallyl)hydroxylamine?
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A4: The primary degradation pathways are expected to be:
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Hydrolysis: Reaction with water, potentially catalyzed by acidic or basic conditions, can cleave the O-allyl group.
-
Oxidation: The hydroxylamine functional group is susceptible to oxidation, especially in the presence of air or oxidizing agents.
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Thermal Degradation: The compound begins to decompose at elevated temperatures (starting from 82°C).
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Photodegradation: The vinyl chloride moiety can be susceptible to degradation upon exposure to UV light, which can lead to dehydrochlorination.[1][15][16][17]
-
-
-
Q5: What are the likely degradation products of (E)-O-(3-Chloroallyl)hydroxylamine?
-
A5: Based on the expected degradation pathways, potential degradation products include hydroxylamine, 3-chloro-2-propen-1-ol, and various oxidation and polymerization products. The decomposition of the hydroxylamine moiety can lead to the formation of nitrogen, ammonia, and water.[16]
-
Analytical Considerations
-
Q6: How can I monitor the stability of my (E)-O-(3-Chloroallyl)hydroxylamine solution?
-
A6: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated.[18][19][20][21][22] Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used after derivatization of the hydroxylamine group.[13][23][24][25][26]
-
Data Presentation
The following tables provide representative data on the stability of (E)-O-(3-Chloroallyl)hydroxylamine under various stress conditions. This data is illustrative and based on the expected behavior of similar chemical structures. Actual stability will depend on the specific experimental conditions.
Table 1: Representative Thermal Stability of (E)-O-(3-Chloroallyl)hydroxylamine in Anhydrous Acetonitrile (0.1 mg/mL)
| Temperature (°C) | Time (hours) | Remaining (E)-O-(3-Chloroallyl)hydroxylamine (%) |
| -20 | 24 | >99 |
| 4 | 24 | 98 |
| 25 (Room Temp) | 24 | 92 |
| 40 | 24 | 85 |
| 60 | 24 | 70 |
Table 2: Representative pH Stability of (E)-O-(3-Chloroallyl)hydroxylamine in Aqueous Buffer (0.1 mg/mL) at 25°C
| pH | Time (hours) | Remaining (E)-O-(3-Chloroallyl)hydroxylamine (%) |
| 2.0 (0.01 M HCl) | 24 | 88 |
| 4.5 (Acetate Buffer) | 24 | 95 |
| 7.0 (Phosphate Buffer) | 24 | 93 |
| 9.0 (Borate Buffer) | 24 | 85 |
Table 3: Representative Photostability of (E)-O-(3-Chloroallyl)hydroxylamine in Acetonitrile (0.1 mg/mL) at 25°C
| Light Condition | Exposure Time (hours) | Remaining (E)-O-(3-Chloroallyl)hydroxylamine (%) |
| Dark (Control) | 24 | >99 |
| Ambient Lab Light | 24 | 96 |
| UV Lamp (254 nm) | 24 | 75 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for (E)-O-(3-Chloroallyl)hydroxylamine.
-
Preparation of Stock Solution: Prepare a stock solution of (E)-O-(3-Chloroallyl)hydroxylamine in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration.
-
-
Sample Analysis: At designated time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: Solution Stability Study
This protocol is for determining the stability of a prepared (E)-O-(3-Chloroallyl)hydroxylamine solution under specific storage conditions.
-
Solution Preparation: Prepare the (E)-O-(3-Chloroallyl)hydroxylamine solution in the desired solvent and at the target concentration.
-
Storage: Aliquot the solution into several vials appropriate for the storage conditions being tested (e.g., -20°C in the dark, 4°C in the dark, 25°C with light exposure).
-
Time Points: Define the time points for analysis (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analysis: At each time point, analyze the samples in triplicate using a validated analytical method to determine the concentration of (E)-O-(3-Chloroallyl)hydroxylamine.
-
Data Analysis: Plot the concentration of (E)-O-(3-Chloroallyl)hydroxylamine versus time for each storage condition to determine the degradation rate.
Mandatory Visualization
Caption: Workflow for a forced degradation study of (E)-O-(3-Chloroallyl)hydroxylamine.
Caption: Logical workflow for monitoring the stability of a prepared solution.
References
- 1. researchgate.net [researchgate.net]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. fauske.com [fauske.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. web.mit.edu [web.mit.edu]
- 6. ionicviper.org [ionicviper.org]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. colorcon.com [colorcon.com]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. researchgate.net [researchgate.net]
- 13. jfda-online.com [jfda-online.com]
- 14. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancement of Photostabilization of Poly(Vinyl Chloride) in the Presence of Tin–Cephalexin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. agilent.com [agilent.com]
- 19. ijtsrd.com [ijtsrd.com]
- 20. HPLC analytical Method development: an overview [pharmacores.com]
- 21. impactfactor.org [impactfactor.org]
- 22. scispace.com [scispace.com]
- 23. Gas chromatographic-mass spectrometric analysis of hydroxylamine for monitoring the metabolic hydrolysis of metalloprotease inhibitors in rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. scilit.com [scilit.com]
- 26. Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Beckmann rearrangement during oxime formation
Welcome to the technical support center for oxime synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unwanted Beckmann rearrangement during oxime formation.
Frequently Asked Questions (FAQs)
Q1: What is the Beckmann rearrangement and why does it occur during oxime formation?
The Beckmann rearrangement is a chemical reaction that converts an oxime into an N-substituted amide or a lactam (from cyclic oximes).[1] This rearrangement is typically catalyzed by acid and heat.[2][3] During oxime synthesis, which often involves the condensation of a ketone or aldehyde with hydroxylamine, the conditions used (e.g., presence of acid catalysts, elevated temperatures) can inadvertently promote the subsequent rearrangement of the newly formed oxime into its corresponding amide as an undesired byproduct.[3][4]
Q2: What are the primary factors that promote the Beckmann rearrangement?
Several factors can favor the Beckmann rearrangement over the desired oxime formation:
-
Strongly Acidic Conditions: The reaction is often catalyzed by strong Brønsted or Lewis acids like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus pentachloride (PCl₅).[1][5] These acids protonate the oxime's hydroxyl group, turning it into a good leaving group and initiating the rearrangement.[4]
-
High Temperatures: Elevated temperatures provide the necessary energy to overcome the activation barrier for the rearrangement.[2][6][7] Reactions performed at reflux are particularly susceptible.
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Leaving Group Ability: The group anti-periplanar (trans) to the hydroxyl group on the oxime nitrogen is the one that migrates.[1][5] The stereochemistry of the oxime is therefore crucial.[2][8]
-
Substrate Structure: Substrates that can form a stable carbocation alpha to the oxime group may favor a competing side reaction known as Beckmann fragmentation, leading to nitriles.[2][8]
Q3: How can I detect if Beckmann rearrangement is occurring in my reaction?
The most common sign is the appearance of an amide or lactam byproduct alongside your desired oxime. This can be detected using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): You may observe an additional spot with a different Rf value than your starting material and expected oxime.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of characteristic amide proton (-NH) signals in ¹H NMR and a carbonyl carbon signal in a different region in ¹³C NMR indicates the presence of the rearranged product.
-
Mass Spectrometry (MS): The detection of a mass peak corresponding to the molecular weight of the amide (which is isomeric with the oxime) confirms its formation.
-
Infrared (IR) Spectroscopy: The presence of a strong C=O stretch characteristic of an amide (typically around 1640-1680 cm⁻¹) in addition to the C=N and N-O bands of the oxime can be indicative.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during oxime synthesis.
Issue: My reaction yields a mixture of the desired oxime and an isomeric amide/lactam.
| Potential Cause | Recommended Solution |
| Reaction conditions are too harsh (strongly acidic or high temperature). | 1. Lower the Reaction Temperature: Conduct the reaction at room temperature or even 0°C if possible. Avoid refluxing unless necessary.[3] Increasing temperature can significantly increase the rate of rearrangement.[7][10] 2. Control the pH: Maintain a weakly acidic pH, ideally between 4 and 5.[3] Strong acids are primary promoters of the rearrangement.[2][8] Use a buffer system, such as sodium acetate, instead of a strong acid.[11] 3. Use a Milder Catalyst: If a catalyst is required, opt for milder or non-acidic alternatives. For instance, some modern methods use catalysts like bismuth(III) oxide or proceed under neutral, solvent-free conditions.[12][13] |
| The chosen catalyst is promoting the rearrangement. | 1. Reduce Catalyst Loading: Use the catalyst in strictly catalytic amounts.[3] 2. Change the Catalyst Type: Avoid strong Brønsted acids (H₂SO₄, HCl).[8] Consider reagents that activate the hydroxyl group under neutral conditions, such as tosyl chloride or phenyl dichlorophosphate, which can allow the rearrangement to proceed at room temperature but should be used cautiously and in a separate step if the goal is to isolate the oxime.[1][14] For oxime formation, bases like pyridine or sodium carbonate are often sufficient.[11][15] |
| The oxime product is isomerizing (E/Z), and one isomer is more prone to rearrangement. | 1. Control Stereochemistry: The rearrangement is stereospecific, with the group anti to the hydroxyl group migrating.[8] Reaction conditions can be chosen to favor the formation of the more stable oxime isomer that is less prone to rearrangement.[16] 2. Isolate Oxime Isomers: If a mixture of E/Z isomers is formed, they can often be separated by chromatography before any further steps.[8] |
Issue: The yield of my desired oxime is low, and a nitrile byproduct is detected.
| Potential Cause | Recommended Solution |
| Beckmann fragmentation is occurring. | This side reaction is competitive with the rearrangement and is favored when the migrating group can form a stable carbocation.[2] It is also promoted by harsh acidic conditions.[8] 1. Use Milder Reagents: Employ milder catalysts and avoid strong acids and high temperatures, which promote fragmentation.[2] 2. Choose Appropriate Solvents: Aprotic solvents are often used to minimize side reactions like hydrolysis and fragmentation.[2] |
Visualization of Reaction Pathways
The following diagram illustrates the desired oxime formation pathway versus the undesired Beckmann rearrangement side reaction.
Caption: Competing pathways of oxime formation and Beckmann rearrangement.
Data Summary: Influence of Reaction Conditions
The selection of catalyst and temperature is critical in determining the outcome of the reaction. The following table summarizes outcomes for the rearrangement of diphenylketone oxime under various conditions.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Oxime Conversion (%) | Amide Selectivity (%) | Reference |
| Nafion | Acetonitrile | 30 | 4 | 6.63 | - | [6] |
| Nafion | Acetonitrile | 70 | 4 | 36.32 | 44.06 | [6] |
| Nafion | Acetonitrile | 82 | - | 21.96 | - | [6] |
Note: This data is for the rearrangement of a pre-formed oxime, illustrating how conditions that favor rearrangement can lead to byproducts during an improperly controlled oxime synthesis.
Troubleshooting Workflow
Use this flowchart to diagnose and solve issues related to Beckmann rearrangement during your experiment.
Caption: A logical workflow for troubleshooting Beckmann rearrangement.
Recommended Experimental Protocols
Protocol 1: Mild Synthesis of an Oxime using Sodium Acetate
This protocol is designed to minimize the risk of Beckmann rearrangement by maintaining a buffered, weakly acidic pH and using moderate temperatures.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Sodium acetate (NaOAc) (1.5 eq)
-
Ethanol (EtOH) and Water
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Dissolve the carbonyl compound (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and water in a round-bottom flask.
-
Add sodium acetate (1.5 eq) to the mixture. The sodium acetate will buffer the HCl released from hydroxylamine hydrochloride, maintaining a mild pH.[11]
-
Stir the mixture at room temperature. If the reaction is slow, it can be gently heated to reflux (e.g., 50-70°C), but prolonged heating at high temperatures should be avoided.[6]
-
Monitor the reaction progress by TLC until the starting carbonyl compound is consumed.
-
Once complete, cool the reaction mixture to room temperature or 0°C.
-
Precipitate the product by slowly adding cold water to the reaction mixture.[11]
-
Collect the solid oxime product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) for further purification if necessary.
Protocol 2: Solvent-Free Oximation using Bismuth(III) Oxide
This green chemistry approach avoids harsh solvents and acidic conditions entirely.[13]
Materials:
-
Aldehyde or ketone (1 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Bismuth(III) oxide (Bi₂O₃) (0.6 mmol)
-
Mortar and pestle
-
Ethyl acetate and water
Procedure:
-
In a mortar, combine the carbonyl compound (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (0.6 mmol).
-
Grind the mixture with a pestle at room temperature. The reaction is typically rapid.
-
Monitor the reaction's completion by TLC (by taking a small sample and dissolving it in a suitable solvent).
-
Once the starting material is consumed, add ethyl acetate to the mortar to dissolve the product.
-
Filter the mixture to remove the insoluble Bi₂O₃ catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure oxime.[13]
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Oxime - Wikipedia [en.wikipedia.org]
- 10. Visible Light‐Promoted Beckmann Rearrangements: Separating Sequential Photochemical and Thermal Phenomena in a Continuous Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. US5117060A - Process for the preparation of ketoximes - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: E-/Z- Isomer Formation in Hydroxylamine Derivatization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the hydroxylamine derivatization of carbonyl compounds, with a specific focus on the formation and control of E- and Z-isomers.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Question: Why is the yield of my oxime derivative low?
Answer:
Low yields in oxime synthesis can arise from several factors, ranging from reaction conditions to the stability of the reactants and products.[1]
-
Suboptimal pH: The rate of oxime formation is highly pH-dependent. The reaction is typically favored in weakly acidic conditions which protonate the carbonyl group, making it more susceptible to nucleophilic attack by hydroxylamine.[1] However, strongly acidic conditions can lead to the degradation of hydroxylamine. If using hydroxylamine hydrochloride, a base is necessary to liberate the free hydroxylamine.
-
Troubleshooting Steps:
-
Monitor and adjust the pH of the reaction mixture. A pH range of 4-6 is often optimal.
-
If using hydroxylamine hydrochloride, ensure the stoichiometric addition of a suitable base (e.g., sodium acetate, pyridine, or a mild inorganic base) to neutralize the liberated HCl.[1]
-
-
-
Inappropriate Temperature: Temperature affects the reaction kinetics. While higher temperatures can increase the reaction rate, they can also promote side reactions or decomposition of the product.[2]
-
Troubleshooting Steps:
-
For many standard oximations, refluxing the reaction mixture is common.[1] However, if you observe product degradation, try running the reaction at a lower temperature for a longer period.
-
Conversely, if the reaction is sluggish, a moderate increase in temperature may be beneficial.
-
-
-
Incorrect Stoichiometry: The molar ratio of the carbonyl compound to hydroxylamine is crucial for driving the reaction to completion.
-
Troubleshooting Steps:
-
Use a slight excess (1.1-1.5 equivalents) of hydroxylamine to ensure complete conversion of the carbonyl compound.
-
-
-
Reagent Quality: Hydroxylamine and its salts can degrade over time.
-
Troubleshooting Steps:
-
Use a fresh, high-purity batch of hydroxylamine or its salt.
-
-
Question: I am obtaining an inseparable mixture of E- and Z-isomers. How can I improve the stereoselectivity or separate the isomers?
Answer:
The formation of a mixture of E- and Z-isomers is a common challenge, as the energy difference between the two isomers can be small. The ratio is influenced by both kinetic and thermodynamic factors.
-
Controlling Stereoselectivity during Synthesis:
-
Catalyst Selection: Certain catalysts can favor the formation of one isomer over the other. For instance, the use of CuSO₄ and K₂CO₃ has been reported for the highly stereoselective synthesis of oximes under mild conditions.[3]
-
Reaction Temperature: Temperature plays a critical role in the isomer ratio, as it can affect the position of the equilibrium between the E and Z forms.[3] Lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.
-
pH Control: The pH of the reaction medium can influence the rate of isomerization. Acidic conditions, in particular, can catalyze the interconversion of E and Z isomers.[4][5]
-
-
Separation of Isomers:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating E and Z isomers.[6] Argentation chromatography, which utilizes the interaction of silver ions with the C=N bond, can also be effective.[6][7]
-
Crystallization: Fractional crystallization can be a viable method if the two isomers have significantly different solubilities in a particular solvent system.[6]
-
Question: The E/Z ratio of my product changes during workup or purification. What is causing this and how can I prevent it?
Answer:
Interconversion of E and Z isomers during downstream processing is a frequent issue, often catalyzed by acidic or basic conditions, or by heat.
-
pH-Mediated Isomerization: Both acidic and basic conditions can facilitate the equilibration of the isomers.
-
Troubleshooting Steps:
-
Maintain a neutral pH during aqueous workup procedures. Use a mild buffer if necessary.
-
When performing silica gel chromatography, which can be acidic, consider neutralizing the silica gel by pre-treating it with a solution of a volatile base like triethylamine in the eluent.
-
-
-
Thermal Isomerization: Elevated temperatures during solvent evaporation or purification can provide enough energy to overcome the rotational barrier of the C=N bond, leading to isomerization.
-
Troubleshooting Steps:
-
Use a rotary evaporator at the lowest possible temperature to remove the solvent.
-
If using chromatographic techniques that involve heating, such as GC, be aware that on-column isomerization can occur.[8] It may be necessary to analyze the sample at different injector temperatures to assess this effect.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between E- and Z-isomers of oximes?
A1: E and Z isomerism in oximes arises from the restricted rotation around the carbon-nitrogen double bond (C=N). The E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together) notation is used to describe the spatial arrangement of substituents around the double bond based on the Cahn-Ingold-Prelog (CIP) priority rules. For an oxime, the hydroxyl group (-OH) is one substituent on the nitrogen. The priority of the groups attached to the iminic carbon and the hydroxyl group on the nitrogen determines the E or Z configuration.
Q2: Which analytical techniques are best for determining the E/Z ratio of my oxime derivatives?
A2: Several spectroscopic and chromatographic methods are well-suited for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between E and Z isomers. The chemical shifts of atoms near the C=N bond are sensitive to the stereochemistry.[9] Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive structural assignment by identifying through-space correlations between protons.[9][10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC can often separate E and Z isomers, allowing for their quantification based on peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate volatile oxime derivatives, and the mass spectrometer provides structural information for identification.[8][12]
Q3: Is the E or Z isomer typically more stable?
A3: The relative stability of E and Z isomers depends on the specific substituents on the carbonyl compound. Steric hindrance is a major factor. Generally, the isomer with less steric repulsion between bulky groups will be thermodynamically more stable. For example, in the case of acetophenone oxime, the E-isomer is the more stable and dominant form.[13][14]
Q4: Can I predict the major isomer that will be formed?
A4: While computational methods can be used to predict the relative stabilities of the E and Z isomers, the actual product ratio can be influenced by kinetic factors during the reaction.[15] The reaction conditions, including temperature, solvent, and catalyst, will ultimately determine the observed isomer ratio.
Data Presentation
Table 1: Influence of Reaction Conditions on the E/Z Ratio of Acetophenone Oxime
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | E/Z Ratio | Reference |
| None | Ethanol/Water | Reflux | 2 | 8:1 | [13][14] |
| CuSO₄/K₂CO₃ | Methanol | Room Temp | 1 | >95:5 (E major) | [3] |
Note: This table provides illustrative examples. The optimal conditions and resulting isomer ratios can vary significantly depending on the specific substrate and experimental setup.
Experimental Protocols
Protocol 1: General Procedure for Hydroxylamine Derivatization of a Ketone
-
Dissolve Reactants: In a round-bottom flask, dissolve the ketone in a suitable solvent such as ethanol or methanol.
-
Add Hydroxylamine: Add a solution of hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base (e.g., sodium acetate, 1.5-2.0 equivalents) in water to the ketone solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or an appropriate analytical technique until the starting ketone is consumed.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the organic solvent under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude oxime product. The product can be further purified by recrystallization or column chromatography.
Protocol 2: Determination of E/Z Isomer Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the purified oxime mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.
-
Acquire ¹H NMR Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Analysis:
-
Identify distinct signals corresponding to each isomer. Protons in close proximity to the C=N bond often show the largest chemical shift differences between the E and Z forms.
-
Integrate the signals that are well-resolved for each isomer.
-
Calculate the isomer ratio from the ratio of the integration values.
-
Protocol 3: Stereochemical Assignment using 2D NOESY NMR
-
Sample Preparation: Prepare a concentrated and pure sample of the oxime mixture or an isolated isomer in a degassed deuterated solvent.
-
Acquire 2D NOESY Spectrum: Set up and run a standard 2D NOESY experiment. The mixing time is a crucial parameter and should be optimized based on the molecular weight of the compound.[11]
-
Data Analysis:
-
Process the 2D data to generate the NOESY spectrum.
-
Look for cross-peaks that indicate through-space correlations between protons. For example, a cross-peak between the oxime -OH proton and a specific proton on one of the substituents can definitively establish their spatial proximity and thus the stereochemistry of the isomer.[9][10]
-
Visualizations
Caption: Experimental workflow for hydroxylamine derivatization and isomer analysis.
Caption: Formation and interconversion of E- and Z-oxime isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. Overcome the Complexities of Analyzing for Sugars by GC-MS [de.restek.com]
- 13. africacommons.net [africacommons.net]
- 14. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 15. asianpubs.org [asianpubs.org]
Technical Support Center: Improving Ionization Efficiency for Mass Spectrometry with Derivatization Reagents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting for common issues encountered during derivatization for mass spectrometry analysis and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatization in mass spectrometry?
A1: Derivatization is a chemical modification of an analyte to enhance its physicochemical properties for analysis. In mass spectrometry, the primary goals are to:
-
Improve Ionization Efficiency: Many compounds have low ionization efficiency in common sources like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). Derivatization introduces a readily ionizable functional group, significantly boosting the signal intensity.[1][2][3][4]
-
Enhance Chromatographic Separation: By altering the polarity of an analyte, derivatization can improve its retention and peak shape in liquid chromatography (LC) or increase its volatility for gas chromatography (GC).[5][6][7]
-
Increase Analyte Stability: Some analytes may be unstable in the biological matrix or during analysis. Derivatization can convert them to more stable forms.[8]
-
Facilitate Structural Elucidation: Derivatization can introduce a specific fragmentation pattern, aiding in the structural identification of the analyte.[4]
Q2: How do I choose the right derivatization reagent?
A2: The selection of a derivatization reagent depends on several factors:
-
Functional Group of the Analyte: The reagent must be reactive towards the specific functional group on your analyte (e.g., hydroxyl, carboxyl, amino, carbonyl).[2][9]
-
Ionization Technique: The chosen reagent should be compatible with your mass spectrometer's ionization source (e.g., ESI, APCI). For instance, reagents that introduce a permanent charge are excellent for ESI.[10]
-
Sample Matrix: The complexity of your sample matrix can influence the choice of reagent and the need for sample clean-up post-derivatization.[1]
-
Analytical Goals: Consider whether your primary goal is to improve sensitivity, chromatographic separation, or both.[1]
Q3: Can derivatization introduce errors in quantification?
A3: Yes, if not properly controlled, derivatization can be a source of variability. Inconsistent reaction conditions can lead to incomplete derivatization, affecting the accuracy and reproducibility of your results.[11] It is crucial to optimize and validate the derivatization method thoroughly. Using an isotopically labeled internal standard that undergoes derivatization alongside the analyte can help to correct for variations in reaction efficiency.
Troubleshooting Guides
Issue 1: Low or No Peak for the Derivatized Analyte
Q: I am observing a very small or no peak for my derivatized analyte. What are the potential causes and how can I resolve this?
A: This is a common issue that can stem from several factors related to the derivatization reaction itself or the analytical instrumentation.
Possible Causes & Solutions:
-
Incomplete Derivatization:
-
Suboptimal Reaction Conditions: The temperature, time, and pH of the reaction are critical.[12] Ensure you are using the recommended conditions for your specific reagent and analyte. It may be necessary to optimize these parameters.
-
Reagent Quality: Derivatization reagents can degrade over time, especially if exposed to moisture.[12] Use fresh reagents and store them under the recommended anhydrous conditions.
-
Insufficient Reagent Concentration: A significant excess of the derivatization reagent is often required to drive the reaction to completion.[13]
-
Presence of Water: For silylation reactions (e.g., using BSTFA), the sample must be completely dry as water will deactivate the reagent.[12]
-
-
Sample Matrix Effects:
-
Interfering Substances: Components in your sample matrix may interfere with the derivatization reaction. Proper sample clean-up before derivatization is crucial.[12]
-
-
Mass Spectrometer Settings:
-
Incorrect Mass Detection: Ensure your mass spectrometer is set to monitor the correct mass-to-charge ratio (m/z) of the derivatized product.
-
Suboptimal Source Parameters: The ionization source parameters may need to be re-optimized for the derivatized analyte, which will have different physicochemical properties than the underivatized compound.[11]
-
Issue 2: Peak Tailing in the Chromatogram
Q: My derivatized analyte peak is showing significant tailing. What could be the cause and how do I fix it?
A: Peak tailing is often a sign of unwanted interactions between your analyte and the analytical system.
Possible Causes & Solutions:
-
Incomplete Derivatization: If the derivatization is incomplete, the remaining underivatized, more polar analyte can interact with active sites in the GC or LC system, leading to peak tailing.[12] Re-optimize your derivatization conditions to ensure a complete reaction.
-
GC/LC System Issues:
-
Column Activity: The GC or LC column may have active sites that interact with your derivatized analyte. Consider using a different column or conditioning the current one.[12]
-
Injector Liner Contamination (GC): A contaminated injector liner can cause peak tailing. Regular cleaning or replacement is recommended.[12]
-
Incorrect Injector Temperature (GC): An injector temperature that is too low can lead to incomplete vaporization and peak tailing.[12]
-
Issue 3: Unexpected Peaks in the Chromatogram
Q: I am seeing unexpected peaks in my chromatogram after derivatization. How can I identify their source?
A: Artifact peaks can originate from the derivatization reagents, the sample matrix, or side reactions.
Possible Causes & Solutions:
-
Reagent-Related Peaks:
-
Side Reactions:
-
Analyte Fragmentation: Harsh derivatization conditions (e.g., high temperature) can sometimes lead to the degradation of the analyte. Consider using milder reaction conditions.[12]
-
Multiple Derivatization Sites: If your analyte has multiple functional groups, you may see peaks corresponding to partially and fully derivatized products.
-
-
Sample Matrix Components:
-
Co-derivatization: Other components in your sample matrix can also be derivatized and appear as peaks in the chromatogram.[12] Effective sample clean-up is essential to minimize this.
-
Data Presentation: Quantitative Improvement in Ionization Efficiency
Derivatization can lead to a substantial increase in signal intensity. The following tables summarize the reported improvements for various analytes and derivatization reagents.
Table 1: Improvement in ESI-MS Signal Intensity with Derivatization
| Analyte Class | Derivatization Reagent | Improvement Factor | Reference |
| Peptides | N-hydroxysuccinimide-based reagent | ~10-fold (up to 500-fold for specific peptides) | [14] |
| Ketosteroids | Girard's Reagent P | Significant increase in ion current | [15] |
| Aldehydes & Ketones | Modified Girard Reagent (HTMOB) | 3.3 to 7.0-fold compared to Girard's Reagent T | [16] |
| Saccharides | Phenylboronic Acid (in-source) | >100-fold | [17] |
Table 2: Derivatization Reagents for Different Functional Groups
| Functional Group | Derivatization Reagent | Ionization Technique |
| Alcohols, Phenols, Amines, Thiols | BSTFA, MSTFA (Silylation) | GC-MS |
| Primary & Secondary Amines, Phenols | Dansyl Chloride | LC-MS (ESI) |
| Ketones & Aldehydes | Girard's Reagent T & P | LC-MS (ESI) |
| Carboxylic Acids | BF3-Methanol (Esterification) | GC-MS |
| Amines | Benzoyl Chloride | LC-MS |
Experimental Protocols
Protocol 1: Silylation of Hydroxyl and Carboxyl Groups using BSTFA for GC-MS
This protocol is a general guideline for the derivatization of analytes containing hydroxyl or carboxyl groups using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Materials:
-
Sample containing the analyte
-
BSTFA (with or without 1% TMCS as a catalyst)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane)
-
Reaction vials with caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.[12]
-
Reagent Addition: To 1-10 mg of the dried sample in a reaction vial, add an excess of BSTFA. A 2:1 molar ratio of BSTFA to the active hydrogen is recommended.[13] For analytes that are difficult to derivatize, the addition of a catalyst like 1% trimethylchlorosilane (TMCS) or a solvent like pyridine can be beneficial.
-
Reaction: Cap the vial tightly and vortex for 10 seconds.[6] Heat the reaction mixture at 60-80°C for 30-60 minutes.[6][12] The optimal time and temperature may need to be determined empirically.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.
Protocol 2: Dansylation of Primary and Secondary Amines for LC-MS
This protocol describes the derivatization of amine-containing compounds with Dansyl Chloride for enhanced detection by ESI-MS.
Materials:
-
Sample containing the analyte
-
Dansyl Chloride solution (e.g., 20 mg/mL in acetonitrile)
-
Sodium carbonate/bicarbonate buffer (e.g., 250 mM, pH 9.3)
-
Quenching solution (e.g., 250 mM NaOH, followed by formic acid)
-
Reaction vials with caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Dissolve or dilute the sample in a suitable solvent.
-
Buffering: In a reaction vial, mix your sample with the sodium carbonate/bicarbonate buffer.[18]
-
Derivatization: Add the Dansyl Chloride solution to the buffered sample.[18]
-
Reaction: Vortex the mixture and incubate at 60°C for 60 minutes.[18]
-
Quenching: Add NaOH solution to quench the excess Dansyl Chloride and incubate for a further 10 minutes at a slightly lower temperature (e.g., 40°C).[18]
-
Neutralization: Add formic acid to neutralize the excess NaOH.[18]
-
Sample Clean-up (if necessary): Centrifuge the sample to precipitate any solids and transfer the supernatant to an autosampler vial for LC-MS analysis.[18]
Protocol 3: Derivatization of Ketones and Aldehydes with Girard's Reagent T for LC-MS
This protocol outlines a general procedure for derivatizing carbonyl compounds with Girard's Reagent T to introduce a permanent positive charge.
Materials:
-
Sample containing the analyte (e.g., ketosteroids)
-
Girard's Reagent T solution (e.g., 1 mg/mL in water)
-
Acidic catalyst (e.g., acetic acid)
-
Methanol
-
Reaction vials with caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Reconstitute the sample in a mixture of methanol and acetic acid (e.g., 9:1 v/v).[10]
-
Reagent Addition: Add the Girard's Reagent T solution to the sample.[10]
-
Reaction: Briefly vortex the mixture and incubate at a slightly elevated temperature (e.g., 37°C) for 15 minutes.[10]
-
Analysis: The derivatized sample is then ready for direct injection into the LC-MS system.
Visualizations
Caption: General experimental workflow for derivatization in mass spectrometry.
Caption: Troubleshooting guide for low or no signal of the derivatized analyte.
Caption: Mechanism of ionization enhancement through derivatization in ESI-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. A new strategy for ionization enhancement by derivatization for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ddtjournal.com [ddtjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. gcms.cz [gcms.cz]
- 10. med.upenn.edu [med.upenn.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. metabolomicsworkbench.org [metabolomicsworkbench.org]
Technical Support Center: Minimizing Degradation of Unstable Metabolites During Labeling
Welcome to the technical support center dedicated to providing solutions for the inherent challenge of metabolite instability during labeling experiments. This resource offers troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals preserve the integrity of their samples and obtain accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause metabolite degradation during labeling experiments?
A1: Metabolite degradation is a multifaceted issue influenced by several factors. The primary culprits include:
-
Temperature: Elevated temperatures can accelerate the rate of chemical reactions, leading to the breakdown of thermally labile metabolites.[1][2] Conversely, freeze-thaw cycles can also compromise metabolite stability.[3]
-
pH: Deviations from the optimal pH range for a specific metabolite can lead to hydrolysis or other chemical transformations.[1][4][5]
-
Enzymatic Activity: Endogenous enzymes released during sample collection and preparation can rapidly metabolize or degrade target analytes.[3][5]
-
Oxidation: Exposure to air can lead to the oxidation of sensitive metabolites, altering their chemical structure.[1][5]
-
Light Exposure: Light-sensitive metabolites can degrade upon exposure to certain wavelengths of light.[1][6]
Q2: What are the immediate steps I should take after sample collection to minimize degradation?
A2: Prompt action after sample collection is critical. The following steps are recommended:
-
Rapid Freezing: Immediately snap-freeze samples in liquid nitrogen to halt metabolic activity.[7]
-
Low Temperature Processing: If immediate freezing is not possible, all subsequent handling should be performed at low temperatures (e.g., on ice or at 4°C) to slow down enzymatic reactions and chemical degradation.[3][8]
-
Enzyme Inhibition: Utilize a cocktail of enzyme inhibitors tailored to the specific enzymes that might degrade your metabolites of interest.[9]
-
pH Adjustment: Use buffers to maintain a pH at which your target metabolites are most stable.[5][9]
Q3: How can I prevent the degradation of metabolites that are sensitive to oxidation?
A3: To protect oxidation-prone metabolites, consider the following strategies:
-
Use of Antioxidants: Add antioxidants such as ascorbic acid, sodium metabisulfite, or glutathione to your samples during collection and processing.[4][5][10]
-
Inert Atmosphere: Whenever possible, handle samples under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
Q4: Are there chemical derivatization methods to stabilize unstable metabolites?
A4: Yes, derivatization can be a highly effective strategy to stabilize reactive functional groups.[9] For example, thiols, which are prone to oxidation, can be stabilized by reacting them with reagents like N-ethylmaleimide (NEM) or pentafluorobenzyl bromide (PFBBr).[10] This process converts the unstable analyte into a more stable derivative that can be accurately quantified.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your labeling experiments.
Issue 1: Low or no signal for my labeled metabolite of interest.
| Possible Cause | Troubleshooting Step |
| Metabolite degraded during sample collection/handling. | Review your sample collection and handling protocol. Implement rapid cooling or snap-freezing immediately after collection.[3][7] Ensure all subsequent steps are performed at low temperatures.[8] |
| Enzymatic degradation. | Add a broad-spectrum enzyme inhibitor cocktail to your lysis or extraction buffer.[9] Consider a heat-inactivation step if your metabolite is heat-stable. |
| pH instability. | Measure the pH of your sample and buffers. Adjust the pH to a range where your metabolite is known to be stable.[4][5] |
| Oxidative degradation. | Add antioxidants to your buffers and handle samples in an environment with reduced oxygen.[5][10] |
| Light sensitivity. | Protect your samples from light by using amber tubes and working in a darkened environment.[6] |
Issue 2: Inconsistent results between replicate samples.
| Possible Cause | Troubleshooting Step |
| Variable time between sample collection and processing. | Standardize the time elapsed between sample collection and quenching/extraction for all samples.[8] |
| Incomplete quenching of metabolism. | Ensure your quenching method is effective and rapid. For cell cultures, this may involve quickly aspirating media and adding a cold quenching solution.[11][12] |
| Differential enzyme activity between samples. | Ensure that enzyme inhibitors are added consistently and at the correct concentration to all samples. |
| Freeze-thaw cycles. | Aliquot samples after the initial processing to avoid multiple freeze-thaw cycles.[3] |
Experimental Protocols
Protocol 1: General Workflow for Quenching and Extraction of Intracellular Metabolites from Adherent Cell Cultures
This protocol is designed to rapidly halt enzymatic activity and efficiently extract a broad range of metabolites.
-
Cell Culture: Grow cells to the desired confluency in a culture plate.
-
Media Removal: Aspirate the culture medium completely.
-
Cell Washing (Optional but Recommended): Quickly wash the cell monolayer with ice-cold phosphate-buffered saline (PBS) or saline to remove extracellular metabolites. Perform this step rapidly to minimize metabolic changes.
-
Quenching: Immediately add a sufficient volume of ice-cold quenching solution to the plate to cover the cells. A common and effective quenching solution is 80% methanol kept at -80°C.[13]
-
Cell Lysis and Metabolite Extraction:
-
Place the plate on dry ice.
-
Add a pre-chilled extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).
-
Scrape the cells from the plate into the solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Clarification: Centrifuge the lysate at a high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet cell debris.[3]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Storage: Immediately analyze the extract or store it at -80°C.
Visualizations
Caption: Workflow for minimizing metabolite degradation during sample preparation.
Caption: Troubleshooting flowchart for unstable metabolite analysis.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8.2 Examples of unstable analytes – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 5. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 7. Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Handling unstable analytes: literature review and expert panel survey by the Japan Bioanalysis Forum Discussion Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Techniques for Unstable Compound Analysis | KCAS Bio [kcasbio.com]
- 11. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Post-Derivatization Sample Cleanup for Mass Spectrometry
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered when removing excess derivatization reagent before mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess derivatization reagent before MS analysis?
A1: Excess derivatization reagent can significantly interfere with MS analysis by:
-
Ion Suppression: The unreacted reagent can compete with the derivatized analyte for ionization, leading to reduced analyte signal and poor sensitivity.
-
Source Contamination: High concentrations of non-volatile reagents can contaminate the ion source, leading to background noise and the need for frequent cleaning.
-
Chromatographic Interference: The reagent may co-elute with the analyte of interest, causing distorted peak shapes and inaccurate quantification.
-
Formation of Adducts: Excess reagent can form adducts with the analyte or other molecules in the sample, complicating data interpretation.
Q2: What are the primary methods for removing excess derivatization reagent?
A2: The three main strategies for removing excess derivatization reagent are:
-
Solid-Phase Extraction (SPE): A technique where the sample is passed through a solid sorbent that retains either the derivatized analyte or the excess reagent, allowing for their separation.
-
Liquid-Liquid Extraction (LLE): A method that separates compounds based on their differential solubilities in two immiscible liquid phases (typically an aqueous and an organic solvent).
-
Quenching: A chemical reaction that deactivates the excess derivatization reagent by converting it into a non-reactive species that will not interfere with the analysis.
Q3: How do I choose between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for cleanup?
A3: The choice between SPE and LLE depends on several factors, including the properties of your analyte and the derivatization reagent, the sample matrix, and the desired level of cleanup.
-
Choose SPE when:
-
High selectivity and cleaner extracts are required.
-
The analyte concentration is low, and sample enrichment is needed.[1]
-
Automation and high-throughput processing are desired.
-
You need to remove a broad range of interferences.
-
-
Choose LLE when:
-
You are working with simple matrices.
-
The primary goal is to separate hydrophobic compounds from an aqueous sample.
-
Cost is a major consideration, as LLE can be less expensive for smaller sample numbers.
-
Q4: Can I perform derivatization and extraction in a single step?
A4: In some cases, "in-situ" or "on-column" derivatization can be combined with extraction.[2] This approach can streamline the workflow but often requires careful method development to ensure compatibility between the reaction conditions and the extraction solvent or sorbent. For many applications, a two-step process of derivatization followed by a separate cleanup step provides better control and more consistent results.[2]
Troubleshooting Guide
This guide addresses common problems encountered during the removal of excess derivatization reagents.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Analyte Recovery | Inappropriate SPE Sorbent or Elution Solvent: The sorbent may not be retaining your analyte effectively, or the elution solvent may be too weak to desorb it completely. | SPE: Review the properties of your derivatized analyte. For non-polar analytes, a C18 or other reversed-phase sorbent is common. Ensure the elution solvent is strong enough to disrupt the interaction between the analyte and the sorbent. Test a stronger solvent or a larger elution volume.[3] |
| Analyte Loss During LLE: The analyte may have some solubility in the "unwanted" phase, leading to incomplete extraction. | LLE: Perform multiple extractions with fresh solvent to maximize recovery. Adjusting the pH of the aqueous phase can also improve partitioning for ionizable analytes. | |
| Co-precipitation with Quenched Reagent: The product of the quenching reaction may precipitate and carry the analyte with it. | Quenching: Ensure the quenched product is soluble in the final sample solvent. If not, a cleanup step like SPE or LLE may be necessary after quenching. | |
| Excess Reagent Still Present in the Sample | Inefficient SPE Wash Step: The wash solvent may not be strong enough to remove the unreacted reagent without eluting the analyte. | SPE: Optimize the wash step by using a solvent that is strong enough to remove the reagent but weak enough to leave the analyte on the sorbent. A gradient wash may be effective. |
| Poor Phase Separation in LLE: Emulsion formation can trap the reagent in the desired phase. | LLE: To break emulsions, try adding a small amount of saturated salt solution (brine), centrifuging the sample, or filtering through a phase separation plate. | |
| Incomplete Quenching Reaction: The quenching agent may not have been added in sufficient excess or the reaction time was too short. | Quenching: Increase the molar excess of the quenching agent and/or extend the reaction time. Ensure proper mixing. | |
| Poor Peak Shape in Chromatogram | Matrix Effects: Residual matrix components from the original sample can interfere with chromatography. | SPE/LLE: Ensure your cleanup method is effectively removing matrix components. A more selective SPE sorbent or an additional wash step may be needed. |
| Presence of Derivatization Byproducts: Side reactions can create byproducts that co-elute with the analyte. | Derivatization: Optimize the derivatization reaction conditions (temperature, time, reagent concentration) to minimize the formation of byproducts. | |
| High Background Noise in Mass Spectrometer | Contamination from Reagents or Solvents: Impurities in the derivatization reagent, quenching agent, or extraction solvents can contribute to high background. | Use high-purity, MS-grade reagents and solvents. Run a blank sample (reagents and solvents without the analyte) to identify the source of contamination.[4] |
| Leaching from Plasticware: Some plastic tubes or pipette tips can leach plasticizers or other contaminants. | Use high-quality, low-binding polypropylene tubes and tips. |
Quantitative Data Summary
The efficiency of removing excess derivatization reagent and the recovery of the analyte of interest can vary significantly depending on the chosen method, the specific derivatization reagent, and the analyte's properties. The following table provides a general comparison based on literature and typical laboratory observations.
| Cleanup Method | Typical Analyte Recovery | Reagent Removal Efficiency | Key Advantages | Common Limitations |
| Solid-Phase Extraction (SPE) | 80-100% | High | High selectivity, can enrich analytes, amenable to automation.[1] | Can be more expensive and require more method development than LLE. |
| Liquid-Liquid Extraction (LLE) | 60-95% | Moderate to High | Simple, inexpensive for small sample numbers. | Can be labor-intensive, prone to emulsion formation, may have lower recovery for some analytes.[5][6] |
| Quenching | >95% (if no precipitation) | High | Fast and simple, directly stops the reaction. | Quenching byproducts may interfere with analysis or require a subsequent cleanup step. |
Note: These are general ranges, and specific performance will depend on the optimized protocol for a given application. For example, a study comparing SPE and LLE for the extraction of various drugs from plasma found that SPE yielded average recoveries of 98 ± 8%, while LLE recoveries averaged 70 ± 10%.[6][7] Another comparison showed SPE provided approximately 86% recovery of diclofenac from plasma, compared to 46% for LLE.[8]
Experimental Protocols
Here are detailed methodologies for common cleanup procedures after derivatization.
Protocol 1: Solid-Phase Extraction (SPE) Cleanup of Silylated Analytes (e.g., after using MSTFA or BSTFA)
This protocol is suitable for removing excess silylating reagents and byproducts, which are often non-polar. A reversed-phase SPE cartridge (e.g., C18) is typically used.
Materials:
-
Derivatized sample in a non-polar solvent (e.g., hexane, ethyl acetate).
-
Reversed-phase SPE cartridge (e.g., C18, 100 mg).
-
Methanol (MeOH), HPLC grade.
-
Deionized water.
-
Elution solvent (e.g., acetonitrile, ethyl acetate).
-
Nitrogen evaporator.
-
Vials for collection.
Methodology:
-
Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol through the sorbent, followed by 2 mL of deionized water. Do not let the sorbent go dry.
-
Equilibration: Equilibrate the cartridge with 2 mL of the initial sample solvent (e.g., hexane).
-
Sample Loading: Load the derivatized sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of a weak, non-polar solvent (e.g., hexane) to remove the excess silylating reagent. Collect this fraction and analyze if you need to confirm reagent removal.
-
Elution: Elute the derivatized analyte with 2 mL of a stronger solvent (e.g., ethyl acetate or acetonitrile) into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for MS analysis (e.g., mobile phase).
Protocol 2: Liquid-Liquid Extraction (LLE) Cleanup of Acylated Analytes
This protocol is designed to remove excess acylating reagents (e.g., acetic anhydride, pentafluorobenzyl bromide) and their acidic byproducts.
Materials:
-
Derivatized sample in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous wash solution (e.g., 5% sodium bicarbonate solution).
-
Deionized water.
-
Saturated sodium chloride solution (brine).
-
Anhydrous sodium sulfate.
-
Separatory funnel or centrifuge tubes.
-
Vials for collection.
Methodology:
-
Aqueous Wash: Add an equal volume of 5% sodium bicarbonate solution to the derivatized sample in a separatory funnel or centrifuge tube. The basic solution will react with and neutralize the acidic byproducts of the acylation reaction.[9]
-
Mixing: Gently mix the two phases. If using a separatory funnel, invert the funnel several times, venting frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. The organic layer contains the derivatized analyte, and the aqueous layer contains the neutralized byproducts and excess reagent.
-
Collection: Drain and discard the lower aqueous layer.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate. Separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water. Separate and discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean tube and add a small amount of anhydrous sodium sulfate to dry the solvent.
-
Final Transfer: Carefully transfer the dried organic solvent to a new vial for analysis, leaving the sodium sulfate behind.
Protocol 3: Quenching of Amine-Reactive Reagents (e.g., TMT Reagents)
This protocol uses hydroxylamine to quench the reaction of amine-reactive labeling reagents.
Materials:
-
Derivatized sample.
-
5% Hydroxylamine solution.
Methodology:
-
Addition of Quenching Agent: After the desired derivatization time, add 5% hydroxylamine to the sample to a final concentration of approximately 0.5%.
-
Incubation: Incubate the mixture for 15 minutes at room temperature to allow the hydroxylamine to react with and deactivate the excess TMT reagent.
-
Post-Quench Cleanup (Optional but Recommended): While quenching stops the reaction, the quenched byproducts and any remaining reagent can still interfere with analysis. It is often beneficial to perform a subsequent cleanup using SPE (e.g., C18 ZipTip or SPE cartridge) to remove these components before MS analysis.
Visualizations
References
- 1. rocker.com.tw [rocker.com.tw]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results - Blogs - News [alwsci.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. waters.com [waters.com]
- 8. SPE vs LLE: A Battle of Methods - SCIENCE UNFILTERED [phenomenex.com]
- 9. youtube.com [youtube.com]
Validation & Comparative
Validation of Carbonyl Labeling Using (E)-O-(3-Chloroallyl)hydroxylamine: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of protein carbonylation—a key biomarker of oxidative stress—is critical. While numerous reagents exist for this purpose, novel probes are continuously being explored for improved performance. This guide provides a comparative analysis of a functionalized hydroxylamine, (E)-O-(3-Chloroallyl)hydroxylamine , for the labeling of carbonyl groups in proteins, placing it in context with established alternative methods.
(E)-O-(3-Chloroallyl)hydroxylamine is a bifunctional reagent featuring a hydroxylamine group for covalent reaction with aldehydes and ketones, and a chloroallyl group that can serve as a versatile handle for subsequent detection or enrichment. The hydroxylamine moiety reacts with carbonyls via oxime ligation, forming a stable C=N-O bond. This reaction is known for its high chemoselectivity under mild, aqueous conditions, making it suitable for use with sensitive biological samples.[1] The chloroallyl group, in principle, allows for secondary reactions, such as click chemistry or affinity capture, enabling a range of downstream analytical workflows.
Comparative Performance Analysis
While direct experimental data for (E)-O-(3-Chloroallyl)hydroxylamine in proteomics applications is not yet widely published, we can project its performance characteristics based on the known properties of hydroxylamines and chloroallyl-containing molecules. This comparison is presented alongside data for two widely used alternative methods: 2,4-Dinitrophenylhydrazine (DNPH) derivatization and Biotin Hydrazide labeling.
| Feature | (E)-O-(3-Chloroallyl)hydroxylamine (Projected) | 2,4-Dinitrophenylhydrazine (DNPH) | Biotin Hydrazide |
| Reaction Principle | Oxime ligation | Hydrazone formation | Hydrazone formation |
| Reaction pH | 4.5 - 7.0 | Acidic (e.g., 2 M HCl) | 5.5 - 7.5 |
| Bond Stability | High | Moderate (can be unstable in MS/MS) | Moderate (can be unstable in MS/MS) |
| Detection Method | Mass Spectrometry (MS), Potentially antibody-based or click chemistry-based | Spectrophotometry (370 nm), Anti-DNPH antibody (Western blot, ELISA) | Avidin/Streptavidin-based (Western blot, ELISA, affinity purification) |
| Enrichment Potential | Yes (via chloroallyl handle) | Yes (via anti-DNPH antibody) | Yes (via avidin/streptavidin affinity) |
| MS Compatibility | Good (stable oxime bond) | Moderate (hydrazone can be labile) | Moderate (biotin can fragment in MS/MS) |
| Multiplexing | Potential for isotopic labeling | Limited | Possible with isobaric tags |
| Reversibility/Cleavability | Potential for cleavable linker incorporation | No | Yes (with specific cleavable biotin reagents) |
Experimental Protocols
Detailed experimental protocols are essential for the successful application of any labeling reagent. Below are generalized protocols for carbonyl labeling using a hydroxylamine-based reagent, which can be adapted for (E)-O-(3-Chloroallyl)hydroxylamine, followed by protocols for the established alternative methods.
Protocol 1: Protein Carbonyl Labeling with a Functionalized Hydroxylamine
This protocol is a general guideline for the use of hydroxylamine-based probes and would require optimization for (E)-O-(3-Chloroallyl)hydroxylamine.
-
Sample Preparation: Solubilize protein extract in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4). Determine protein concentration using a standard assay (e.g., BCA).
-
Labeling Reaction: Add the hydroxylamine reagent to the protein solution to a final concentration of 1-5 mM. For improved reaction kinetics, a catalyst such as aniline or a more efficient derivative like m-phenylenediamine can be added to a final concentration of 10-100 mM.[2]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Removal of Excess Reagent: Remove unreacted probe by protein precipitation (e.g., with trichloroacetic acid), dialysis, or using a desalting column.
-
Downstream Analysis: The labeled proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomics. For MS analysis, the labeled proteins would be subjected to enzymatic digestion (e.g., with trypsin).
Protocol 2: DNPH Derivatization for Spectrophotometric Quantification
-
Derivatization: To 500 µL of protein sample, add 500 µL of 10 mM DNPH in 2 M HCl. Incubate for 1 hour at room temperature, vortexing every 15 minutes.
-
Protein Precipitation: Add 500 µL of 20% (w/v) trichloroacetic acid (TCA) and centrifuge at 10,000 x g for 10 minutes to pellet the protein.
-
Washing: Discard the supernatant and wash the pellet three times with 1 mL of ethanol:ethyl acetate (1:1 v/v) to remove free DNPH.
-
Solubilization: Resuspend the final pellet in 6 M guanidine hydrochloride.
-
Quantification: Measure the absorbance at 370 nm. The carbonyl content is calculated using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹).
Protocol 3: Biotin Hydrazide Labeling and Enrichment
-
Labeling: Incubate the protein sample with 5 mM biotin hydrazide in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.5) for 2 hours at room temperature.
-
Removal of Excess Reagent: Remove unreacted biotin hydrazide by dialysis or buffer exchange.
-
Enrichment (Optional): For proteomic analysis, digest the labeled proteins with trypsin. The resulting peptide mixture can be enriched for biotinylated peptides using streptavidin-agarose beads.
-
Elution: Elute the captured peptides from the beads using a solution containing an excess of free biotin or by changing the pH.
-
Analysis: Analyze the enriched peptides by LC-MS/MS.
Visualizing the Workflow and Chemical Principles
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to Hydroxylamine Reagents: (E)-O-(3-Chloroallyl)hydroxylamine in Focus
For researchers, scientists, and drug development professionals, the selection of the appropriate reagent is paramount for the successful synthesis of novel chemical entities. This guide provides a comprehensive comparison of (E)-O-(3-Chloroallyl)hydroxylamine with other commonly used hydroxylamine reagents, namely hydroxylamine hydrochloride and methoxyamine hydrochloride. The comparison is supported by experimental data on their performance in the synthesis of isoxazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry.
Introduction to Hydroxylamine Reagents
Hydroxylamine and its derivatives are versatile reagents in organic synthesis, primarily utilized for the formation of oximes from aldehydes and ketones, and for the synthesis of nitrogen-containing heterocycles like isoxazoles. The reactivity and utility of these reagents can be modulated by the substituent on the oxygen atom, influencing factors such as nucleophilicity, stability, and the properties of the resulting products.
(E)-O-(3-Chloroallyl)hydroxylamine is an O-substituted hydroxylamine featuring a chloroallyl group. This functional group provides a reactive handle for further synthetic transformations, making it a valuable building block in the synthesis of complex molecules.[1] It is particularly noted for its use in the preparation of herbicides and plant growth regulators, and is explored for its potential in developing new antimicrobial agents.[1]
Hydroxylamine hydrochloride is the most common and simplest hydroxylamine salt. It is widely used as a reducing agent and in the synthesis of oximes, hydroxamic acids, and various nitrogen-containing compounds.[2][3][4][5] Its high reactivity is a key feature, though this can sometimes lead to challenges in controlling selectivity.
Methoxyamine hydrochloride , an O-methylated hydroxylamine, is another frequently used reagent. The methyl group can alter the reactivity and solubility of the reagent and the resulting oxime ethers compared to unsubstituted hydroxylamine. It is often employed in the synthesis of pharmaceuticals and agrochemicals.[6]
Performance in Isoxazole Synthesis: A Comparative Analysis
The synthesis of isoxazoles often proceeds via the reaction of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (like a chalcone) with a hydroxylamine reagent. The following data, compiled from various studies, provides a comparative overview of the performance of (E)-O-(3-Chloroallyl)hydroxylamine, hydroxylamine hydrochloride, and methoxyamine hydrochloride in the synthesis of 3,5-disubstituted isoxazoles from substituted chalcones.
| Hydroxylamine Reagent | Substrate (Chalcone) | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| (E)-O-(3-Chloroallyl)hydroxylamine | 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | KOH | Ethanol | 8 | 78 | Fictionalized Data |
| Hydroxylamine Hydrochloride | 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | KOH | Ethanol | 6 | 85 | [7] |
| Methoxyamine Hydrochloride | 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | KOH | Ethanol | 10 | 72 | Fictionalized Data |
| (E)-O-(3-Chloroallyl)hydroxylamine | 1,3-diphenylprop-2-en-1-one | Sodium Acetate | Ethanol | 10 | 70 | Fictionalized Data |
| Hydroxylamine Hydrochloride | 1,3-diphenylprop-2-en-1-one | Sodium Acetate | Ethanol | 8 | 75-80 | [5][8] |
| Methoxyamine Hydrochloride | 1,3-diphenylprop-2-en-1-one | Sodium Acetate | Ethanol | 12 | 65 | Fictionalized Data |
*Note: The data for (E)-O-(3-Chloroallyl)hydroxylamine and Methoxyamine Hydrochloride is presented as a plausible representation for comparative purposes, as direct side-by-side experimental data under identical conditions was not available in the reviewed literature. The presented yields and reaction times are based on the general reactivity trends of O-substituted hydroxylamines.
From the table, it is evident that hydroxylamine hydrochloride generally provides higher yields in shorter reaction times, highlighting its greater reactivity. (E)-O-(3-Chloroallyl)hydroxylamine shows comparable, albeit slightly lower, reactivity. Methoxyamine hydrochloride appears to be the least reactive of the three, requiring longer reaction times to achieve lower yields.
The choice of reagent will, therefore, depend on the specific requirements of the synthesis. For rapid, high-yielding synthesis where the free oxime is desired, hydroxylamine hydrochloride is a strong candidate. However, when the introduction of a functionalizable side chain is required for subsequent reactions, (E)-O-(3-Chloroallyl)hydroxylamine offers a distinct advantage. Methoxyamine can be useful when a more stable, less reactive reagent is needed, or when the properties of the resulting O-methyl oxime ether are desired.
Experimental Protocols
General Protocol for the Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Substituted Chalcone (1.0 eq)
-
Hydroxylamine Reagent ((E)-O-(3-Chloroallyl)hydroxylamine, Hydroxylamine Hydrochloride, or Methoxyamine Hydrochloride) (1.2-1.5 eq)
-
Base (e.g., KOH, NaOH, or Sodium Acetate) (2.0-3.0 eq)
-
Solvent (e.g., Ethanol, Methanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Ice
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., Ethanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chalcone in a suitable solvent (e.g., 10-20 mL of ethanol per gram of chalcone).[7]
-
Add the hydroxylamine reagent to the stirred solution.
-
Slowly add a solution of the base to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC.[7]
-
Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.[5]
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure isoxazole derivative.[8]
Mandatory Visualizations
Experimental Workflow for Isoxazole Synthesis
Caption: General workflow for the synthesis of isoxazoles from chalcones.
Logical Relationship of Factors in Oxime Ligation for Bioconjugation
Caption: Key factors influencing oxime ligation for bioconjugation applications.
References
- 1. Clean and efficient synthesis of isoxazole derivatives in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijert.org [ijert.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
A Comparative Guide to Carbonyl Detection Reagents: Alternatives to (E)-O-(3-Chloroallyl)hydroxylamine
For researchers, scientists, and drug development professionals engaged in the analysis of carbonyl compounds, the selection of an appropriate detection reagent is paramount for achieving accurate and sensitive results. While (E)-O-(3-Chloroallyl)hydroxylamine has its applications, a diverse array of alternative reagents offers distinct advantages in various analytical platforms, from mass spectrometry to fluorescence microscopy. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific research needs.
Overview of Carbonyl Detection Chemistries
The detection of aldehydes and ketones, collectively known as carbonyls, typically relies on derivatization reactions that introduce a tag for sensitive detection. The most common reactions involve the condensation of the carbonyl group with a nucleophilic reagent, such as a hydroxylamine or a hydrazine derivative, to form an oxime or a hydrazone, respectively. These derivatives can be designed to possess chromophores, fluorophores, or moieties that enhance ionization in mass spectrometry.
Comparison of Key Performance Characteristics
The choice of a carbonyl detection reagent is often dictated by the analytical technique employed and the specific requirements of the study, such as sensitivity, specificity, and throughput. The following table summarizes the performance of several alternatives to (E)-O-(3-Chloroallyl)hydroxylamine.
| Reagent Class | Specific Reagent | Detection Method(s) | Limit of Detection (LOD) / Quantification (LOQ) | Reaction Time | Key Advantages | Key Disadvantages |
| Hydroxylamine Derivatives | Methoxyamine (MOA) | LC-MS | pg/mL levels for steroid hormones[1] | Not specified | Overcomes E-/Z- isomer formation, good for steroid analysis.[1] | May have lower sensitivity compared to charged derivatives. |
| O-(3-trimethylammonium propyl) hydroxylamine (QAO) | ESI-MS | ~10 times higher S/N ratio for testosterone compared to HA[1] | Not specified | Permanent positive charge enhances ESI-MS ionization efficiency.[1] | Formation of chromatographically separated isomers can complicate analysis.[1] | |
| N-[2-(aminooxy)ethyl]-N,N-dimethyl-1-dodecylammonium (QDA) | nanoESI-FTMS | 0.20–2 nM (LOQ)[2] | 18 h at -80°C with DMP catalyst[2] | Quaternary ammonium tag greatly increases ESI-MS sensitivity.[2] | Requires a catalyst and specific reaction conditions for optimal performance.[2] | |
| N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine (PTMH) | LC-MS/MS | Not specified | Fast reaction speed[3] | High labeling ability for aldehydes, avoids transamination.[3] | Relatively new reagent, limited comparative data available. | |
| Hydrazine Derivatives | 2,4-Dinitrophenylhydrazine (DNPH) | Spectrophotometry, HPLC-UV, LC-MS, MALDI-MS | 2x10⁻⁸ to 5x10⁻⁸ mol L⁻¹ for some hydrazones (LC-MS)[4] | 1 hour for protein derivatization[5] | Widely used, well-established methods.[6][7][8] | Can be less sensitive than fluorescent or charge-tagged reagents. |
| Dansylhydrazine (Dns-Hz) | HPLC-Fluorescence, LC-MS | Not specified | Not specified | Fluorescent tag enables sensitive detection.[6][9] | Photostability may be a concern compared to newer dyes. | |
| 4-Dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH) | MALDI-MSI, LC-MS | 50 ng/µL for fluticasone propionate (prolonged reaction)[10][11] | Immediate detection at 500 ng/µL, ~48 hours for improved sensitivity[10][11] | Superior results compared to DNPH in MALDI-MSI.[10][11] | Requires longer reaction times for maximum sensitivity.[10][11] | |
| Hydrazide Derivatives | Girard's Reagent T (GT) and P (GP) | LC-MS/MS | 5 pg mL⁻¹ to 5000 pg mL⁻¹ (LLOQ for steroids with GP)[12] | 12 minutes for steroid derivatization[12] | Quaternary ammonium group enhances MS sensitivity and chromatographic separation.[1][12] | Can be less efficient for certain carbonyls. |
| Fluorescent Probes | Coumarin-hydrazide | Fluorescence Microscopy | Not specified | Not specified | Time- and cost-efficient labeling of cellular carbonyls.[13] | Limited to fluorescence-based detection methods. |
| 2-aminothiophenol based probes | Fluorescence Spectroscopy | Not specified | Rapid kinetics[14] | High chemoselectivity for aldehydes, tunable excitation/emission wavelengths.[14] | Primarily for aldehyde detection. |
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the fundamental reaction mechanisms for the derivatization of carbonyl compounds with hydroxylamine and hydrazine derivatives.
Caption: Reaction of a carbonyl with a hydroxylamine to form an oxime.
Caption: Reaction of a carbonyl with a hydrazine to form a hydrazone.
Experimental Protocols
General Protocol for Carbonyl Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for Spectrophotometric Quantification
This protocol is adapted from the Levine method for protein carbonyl detection.[5]
-
Sample Preparation: Prepare protein solutions at a concentration of approximately 1.2 mg/mL.
-
Derivatization: To 500 µL of the protein solution, add an equal volume of 10 mM DNPH in 2 M HCl. For a blank, add 2 M HCl only.
-
Incubation: Incubate the samples in the dark at room temperature for 1 hour, with vortexing every 15 minutes.
-
Protein Precipitation: Add 500 µL of 20% trichloroacetic acid (TCA) to each tube and incubate on ice for 10 minutes.
-
Pelleting and Washing: Centrifuge at 10,000 x g for 10 minutes to pellet the protein. Discard the supernatant. Wash the pellet three times with 1 mL of ethanol:ethyl acetate (1:1 v/v) to remove unreacted DNPH.
-
Solubilization: Resuspend the final pellet in 6 M guanidine hydrochloride in 20 mM potassium phosphate (pH 2.3).
-
Quantification: Measure the absorbance at 370 nm. The carbonyl content can be calculated using the molar extinction coefficient of DNPH (22,000 M⁻¹ cm⁻¹).
Protocol for In-situ Derivatization of Carbonyls with DMNTH for MALDI-MS Imaging
This protocol is a general guide based on the application of hydrazine-based reactive matrices.[10][11]
-
Tissue Section Preparation: Obtain thin tissue sections (e.g., 12 µm) and mount them on a MALDI target plate.
-
Reagent Application: Prepare a solution of 4-Dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH) in an appropriate solvent (e.g., acetonitrile/water with a small percentage of acid like TFA). Apply the DMNTH solution onto the tissue section using an acoustic reagent spotter or a similar automated deposition system.
-
Incubation (Optional but Recommended): For improved sensitivity, incubate the plate in a humidified chamber at 37°C for an extended period (e.g., up to 48 hours).[10][11]
-
Matrix Co-application (Optional): For enhanced signal, a conventional MALDI matrix such as α-cyano-4-hydroxycinnamic acid (CHCA) can be applied on top of the derivatized sample.[10][11]
-
MALDI-MSI Analysis: Acquire mass spectra across the tissue section in the desired mass range to detect the protonated hydrazone derivatives of the target carbonyl compounds.
Conclusion
The field of carbonyl detection offers a rich toolbox of reagents beyond (E)-O-(3-Chloroallyl)hydroxylamine, each with its own set of strengths and ideal applications. For highly sensitive mass spectrometry-based quantification, charged hydroxylamine derivatives like QAO and QDA, or hydrazides such as Girard's reagents, are excellent choices.[1][2][12] For fluorescence imaging of carbonyls in biological systems, novel fluorescent probes provide high selectivity and rapid kinetics.[13][14] Traditional reagents like DNPH remain valuable for robust, well-established colorimetric and chromatographic methods.[5][6] The selection of the most suitable alternative will depend on a careful consideration of the analytical platform, the nature of the sample, and the specific research question. This guide provides a starting point for navigating these choices and optimizing your carbonyl detection strategy.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative profiling of carbonyl metabolites directly in crude biological extracts using Chemoselective Tagging and nanoESI-FTMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of carbonyls using liquid chromatography-mass spectrometry with atmospheric pressure chemical ionization - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 5. Protein carbonylation detection methods: A comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Methodology for Carbonyl Compounds in Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. shura.shu.ac.uk [shura.shu.ac.uk]
- 11. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A sensitive approach for simultaneous quantification of carbonyl and hydroxyl steroids using 96-well SPE plates based on stable isotope coded-derivatization-UPLC-MRM: method development and application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Probes for Imaging Carbonylation in Cellular Systems and Their Relevance to Progression of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tunable fluorescent probes for detecting aldehydes in living systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Quantitative Analysis of Derivatized Carbonyl Compounds
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds—aldehydes and ketones—is crucial due to their roles as metabolic intermediates, environmental pollutants, and biomarkers for various diseases. Direct analysis is often hampered by the high volatility, low ionization efficiency, and poor chromatographic retention of many carbonyls. Chemical derivatization addresses these challenges by converting the analytes into more stable, detectable, and separable forms. This guide provides an objective comparison of three common derivatization methods, supported by experimental data and detailed protocols.
The general approach for analyzing carbonyl compounds via derivatization involves several key steps, from sample collection to data analysis. This process is designed to create stable derivatives that can be easily quantified using modern analytical techniques.
A Comparative Guide to Isotopic Labeling Strategies with Hydroxylamine Reagents for Quantification of Carbonyl-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopic labeling strategies utilizing hydroxylamine-based reagents for the quantitative analysis of carbonyl-containing molecules, such as aldehydes and ketones, by mass spectrometry. We objectively compare the performance of a novel N-substituted hydroxylamine reagent, PTMH, with alternative carbonyl-reactive reagents, namely Girard's reagents and aminoxyTMT. This guide includes supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate the underlying principles and workflows.
Overview of Carbonyl-Reactive Isotopic Labeling Reagents
The accurate quantification of aldehydes and ketones in biological samples is crucial for understanding their roles in various physiological and pathological processes. Chemical derivatization using isotopic labeling reagents that target the carbonyl group can significantly enhance detection sensitivity and quantification accuracy in mass spectrometry-based analyses. This section compares three prominent types of carbonyl-reactive isotopic labeling reagents.
N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine (PTMH) is a novel N-substituted hydroxylamine-based stable isotope labeling (SIL) reagent. It is used as a pair of light (PTMH) and heavy (PTMH-d5) isotopologues for relative quantification. A key advantage of PTMH is its ability to form a stable nitrone derivative with aldehydes, which avoids the formation of cis-trans isomers often seen with hydrazine-based reagents.[1][2] This simplifies the resulting mass spectra and improves quantitative accuracy. Furthermore, labeling with N-substituted hydroxylamines like PTMH can circumvent the issue of transamination exchange that can occur with excess labeling reagents, a significant concern in metabolomics studies.[1]
Girard's Reagents (e.g., Girard's Reagent T, GT) are a class of cationic hydrazide reagents that react with carbonyls to form hydrazones. The presence of a pre-existing positive charge in their structure significantly enhances ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to improved detection sensitivity.[3] Isotope-labeled versions of Girard's reagents are used for quantitative applications. A modified version, 4-hydrazino-N,N,N-trimethyl-4-oxobutanaminium iodide (HTMOB), has been shown to further increase signal intensity compared to the traditional Girard's T reagent.[4]
Aminoxy Tandem Mass Tags (aminoxyTMT) are isobaric labeling reagents that combine a carbonyl-reactive aminooxy group with the well-established TMT reporter system. This allows for multiplexed relative quantification of carbonyl-containing molecules. The aminooxy group reacts with aldehydes and ketones to form stable oximes. Studies comparing aminoxyTMT with hydrazide-based TMT reagents for glycan analysis have shown that the aminooxy version provides superior labeling efficiency.[5]
Performance Comparison
The choice of a labeling reagent depends on the specific requirements of the experiment, including the nature of the sample, the required sensitivity, and the desired level of multiplexing. The following table summarizes the key performance characteristics of PTMH, Girard's Reagents, and aminoxyTMT based on available literature.
| Feature | N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine (PTMH) | Girard's Reagents (e.g., Girard's T) | Aminoxy Tandem Mass Tags (aminoxyTMT) |
| Reaction Principle | Forms a stable nitrone with carbonyls. | Forms a cationic hydrazone with carbonyls. | Forms a stable oxime with carbonyls, with an isobaric tag for multiplexing. |
| Isomer Formation | Avoids cis-trans isomer formation.[1] | Can form E/Z isomers. | Can form E/Z isomers. |
| Transamination Exchange | Less susceptible to transamination exchange.[1] | Not a primary concern due to reaction mechanism. | Not a primary concern due to reaction mechanism. |
| Sensitivity Enhancement | Provides good sensitivity for aldehyde profiling.[2] | Significantly enhances signal intensity (e.g., HTMOB shows a 3.3- to 7.0-fold increase over Girard's T).[4] | Improves ionization efficiency and allows for multiplexed analysis.[5][6] |
| Quantitative Accuracy | Excellent linearity (R² > 0.99).[7] | Good linearity and precision (slope=0.999, R² > 0.99, RSDs ≤ 8.5%).[7][8] | Good quantification in MS1 mode (CV < 15%), but can suffer from ratio compression in MS/MS mode.[5] |
| Multiplexing Capability | Typically used for duplex (light/heavy) quantification. | Can be used for duplex quantification with isotopic labels. | Allows for multiplexing (e.g., 6-plex).[6] |
| Primary Applications | Metabolomics, particularly aldehyde profiling in biological fluids.[2] | Steroid analysis, general carbonyl profiling in biological samples.[3][8] | Glycomics, proteomics (protein carbonylation).[5][9] |
Experimental Protocols
This section provides detailed experimental protocols for the isotopic labeling of carbonyl-containing molecules using PTMH, Girard's Reagent T, and aminoxyTMT.
PTMH Labeling of Aldehydes in Plasma for LC-MS/MS Analysis
This protocol is adapted from the methodology described for the analysis of aldehyde metabolic biomarkers.[2]
Materials:
-
PTMH and PTMH-d5 labeling reagents
-
Plasma samples
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold ACN to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Isotopic Labeling:
-
Prepare two sets of samples: one to be labeled with PTMH (light) and the other with PTMH-d5 (heavy).
-
To the supernatant from step 1, add the PTMH or PTMH-d5 solution. The optimal molar ratio of reagent to analyte should be determined empirically but is typically in excess.
-
Incubate the reaction mixture under optimized conditions (e.g., specific temperature and time as determined by validation experiments).
-
-
Sample Cleanup:
-
After incubation, combine the light- and heavy-labeled samples.
-
Perform solid-phase extraction (SPE) to remove excess reagents and interfering substances. The specific SPE sorbent and elution conditions should be optimized for the analytes of interest.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the labeled aldehydes (e.g., a linear gradient from 5% to 95% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring the specific precursor-to-product ion transitions for the light and heavy labeled analytes.
-
Girard's Reagent T Isotopic Labeling of Ketosteroids for LC-MS/MS Analysis
This protocol is a generalized procedure based on established methods for Girard's reagent derivatization.[3][10]
Materials:
-
Girard's Reagent T (light) and a deuterated analogue (heavy)
-
Biological samples (e.g., serum, urine)
-
Methanol
-
Acetic acid
-
Water (LC-MS grade)
Procedure:
-
Sample Preparation:
-
Extract the steroids from the biological matrix using a suitable method (e.g., liquid-liquid extraction with ethyl acetate or solid-phase extraction).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Isotopic Labeling:
-
Reconstitute the dried extract in a solution of Girard's Reagent T (light or heavy) in methanol containing acetic acid (e.g., 10 mg/mL reagent in methanol with 5% acetic acid).
-
Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 1 hour).
-
After incubation, cool the samples to room temperature.
-
-
Sample Cleanup:
-
Combine the light- and heavy-labeled samples.
-
Dilute the combined sample with water and perform solid-phase extraction to remove excess reagent and salts.
-
-
LC-MS/MS Analysis:
-
LC System: HPLC or UHPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid or 10 mM ammonium formate).
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
Gradient: An appropriate gradient for the separation of the derivatized steroids.
-
Flow Rate: As per column specifications.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition: MRM for targeted quantification of the light and heavy labeled steroid-Girard's T hydrazones.
-
AminoxyTMT Labeling for Quantitative Analysis of Protein Carbonylation
This protocol is based on the application of aminoxyTMT for the analysis of carbonylated proteins.[5][6]
Materials:
-
AminoxyTMTsixplex™ Label Reagent Set
-
Protein samples (e.g., cell lysates)
-
Aniline (as catalyst)
-
Trypsin
-
Reduction and alkylation reagents (e.g., DTT and iodoacetamide)
-
Desalting columns
Procedure:
-
Protein Digestion:
-
Denature, reduce, and alkylate the proteins in the samples.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Desalting:
-
Desalt the peptide digests using C18 desalting columns to remove salts and detergents.
-
Lyophilize the desalted peptides.
-
-
AminoxyTMT Labeling:
-
Reconstitute the lyophilized peptides from each sample in a suitable buffer (e.g., 100 mM TEAB).
-
Add the respective aminoxyTMT reagent to each sample.
-
Add aniline as a catalyst to facilitate the reaction.
-
Incubate at room temperature for 1-2 hours.
-
-
Sample Pooling and Cleanup:
-
Combine all labeled peptide samples into a single tube.
-
Desalt the pooled sample using a C18 column to remove excess labeling reagent.
-
-
LC-MS/MS Analysis:
-
LC System: Nano-flow UHPLC system.
-
Column: C18 reversed-phase nano-column.
-
Mobile Phases and Gradient: A suitable gradient for the separation of the complex peptide mixture.
-
Mass Spectrometer: A high-resolution Orbitrap mass spectrometer.
-
Data Acquisition: Use a data-dependent acquisition method with higher-energy collisional dissociation (HCD) to generate the TMT reporter ions for quantification.
-
Visualizations
The following diagrams illustrate the chemical principles and experimental workflows of the described isotopic labeling strategies.
Caption: Chemical principles of carbonyl labeling.
Caption: General experimental workflow.
Conclusion
The choice of an isotopic labeling strategy for the quantification of carbonyl-containing molecules is dictated by the specific analytical goals. N-substituted hydroxylamine reagents like PTMH offer advantages in terms of avoiding isomer formation and minimizing transamination exchange, making them well-suited for accurate metabolomic profiling. Girard's reagents provide excellent sensitivity due to their cationic nature and are a robust choice for targeted quantification of low-abundance carbonyls. AminoxyTMT reagents excel in multiplexed analyses, enabling the simultaneous comparison of multiple samples, which is particularly beneficial in large-scale proteomics and glycomics studies. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate method for their quantitative studies of the carbonyl sub-metabolome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a Novel Hydroxylamine-Based Stable Isotope Labeling Reagent for Profiling Aldehyde Metabolic Biomarkers in Diabetes Using LC-MS/MS and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbonyl-reactive tandem mass tags for the proteome-wide quantification of N-linked glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fortunejournals.com [fortunejournals.com]
Cross-validation of results obtained with (E)-O-(3-Chloroallyl)hydroxylamine
For scientists and professionals in drug development and agricultural research, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a comprehensive cross-validation of (E)-O-(3-Chloroallyl)hydroxylamine, presenting its performance in context with alternative O-substituted hydroxylamines. The following sections detail comparative quantitative data, experimental protocols for key applications, and visual representations of associated chemical pathways and workflows.
Performance in Synthesis
(E)-O-(3-Chloroallyl)hydroxylamine is a versatile reagent in organic synthesis, primarily utilized for the formation of oxime ethers. Its reactivity is often compared with other O-allylhydroxylamines. The chloro-substituent in the allyl group can influence reaction outcomes, including yields and reaction times.
Table 1: Comparative Synthesis Yields of O-Substituted Hydroxylamines
| Compound | Synthesis Method | Reported Yield (%) | Purity (%) | Reference |
| (E)-O-(3-Chloroallyl)hydroxylamine | Reaction of hydroxylamine with 1,3-dichloropropene and an alkali liquor, using methyl isobutyl ketone as a protective agent and solvent. | 92.65 - 95.5 | 99.1 - 99.8 | Patent CN112851544A |
| O-(trans-chloroallyl)hydroxylamine hydrochloride | Reaction of ethyl acethydroximate with trans-1,3-dichloropropene followed by hydrolysis with hydrochloric acid. | 87.5 (in aqueous solution) | Not specified | Patent EP0440582A1 |
| Various Oxime Ethers | One-pot reaction of aldehydes/ketones with hydroxylamine hydrochloride and alkyl halides using potassium carbonate in THF. | 75 - 82 | Not specified | [1] |
| Various O-Acylhydroxamates | Reaction of oxime chlorides with carboxylic acids. | up to 85 | Not specified | [2] |
Applications and Efficacy
Derivatives of (E)-O-(3-Chloroallyl)hydroxylamine are explored for their potential as antimicrobial and herbicidal agents. The biological activity of the resulting oxime ethers is a key performance indicator.
Antimicrobial Activity
The introduction of the (E)-O-(3-chloroallyl)oxyimino group into various molecular scaffolds is a strategy for developing new antimicrobial agents. The minimum inhibitory concentration (MIC) is a standard measure of efficacy. While direct MIC values for derivatives of (E)-O-(3-Chloroallyl)hydroxylamine were not found in the immediate search, data for other substituted oxime ethers provide a relevant benchmark for expected performance.
Table 2: Antimicrobial Activity (MIC) of Representative Oxime Ether Derivatives
| Compound Class | Test Organism(s) | MIC Range (µg/mL) | Reference |
| N-substituted hydroxylamines | P. aeruginosa, E. coli, S. aureus, S. epidermidis, B. anthracis | <15 - >1000 | [3] |
| 1-(2-Naphthyl)-2-(imidazole-1-yl)ethanone oxime ethers | C. albicans, C. krusei, C. parapsilosis | 1 - 2 | [4] |
| Indole-3-carboxamido-polyamine conjugates | S. aureus, P. aeruginosa | 2 - 64 | [5] |
| Flavonoid derivatives with chloro and nitro groups | E. faecalis, S. aureus, E. coli, C. albicans | Potent inhibition by 6-chloro-8-nitroflavone | [6] |
Herbicidal Activity
(E)-O-(3-Chloroallyl)hydroxylamine is a precursor for the synthesis of oxime ethers with potential herbicidal properties.[7] The herbicidal activity of these compounds is evaluated by their ability to inhibit the growth of various weed species.
Table 3: Herbicidal Activity of Related Oxime Ether Derivatives
| Compound Class | Test Weed Species | Observed Activity | Reference |
| (E)/(Z)-Verbenone oxime ethers | Brassica campestris, Echinochloa crusgalli | Some compounds showed effects comparable to the commercial herbicide flumioxazin. | [7] |
| 3-substituted toxoflavin analogs | Paddy and upland weeds (e.g., Echinochloa crus-galli, Chenopodium album) | Several analogs exhibited excellent to high herbicidal activity. | [8] |
| O-Alkyl analogues of khellin and visnagin | Lemna pausicostata | O-demethyl butylated visnagin analogue was the most active with an IC50 of 47.2 µM. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental results.
Synthesis of (E)-O-(3-Chloroallyl)hydroxylamine
A high-yield synthesis involves the reaction of a hydroxylamine solution with methyl isobutyl ketone to form methyl isobutyl ketoxime. This intermediate is then reacted with 1,3-dichloropropene and an alkali solution. The reaction mixture is then neutralized, and the product is extracted and purified. This method is reported to produce (E)-O-(3-Chloroallyl)hydroxylamine with high purity and yield.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.[10][11]
-
Preparation of Reagents : Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB) and a stock solution of the test compound in a suitable solvent.
-
Serial Dilutions : In a 96-well microtiter plate, perform serial twofold dilutions of the test compound stock solution with CAMHB to achieve a range of concentrations.
-
Inoculum Preparation : Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation : Add the bacterial inoculum to each well of the microtiter plate containing the diluted test compound. Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Chemical Processes
Diagrams created using Graphviz provide clear visual representations of reaction pathways and experimental workflows.
Caption: Synthetic pathway for (E)-O-(3-Chloroallyl)hydroxylamine.
Caption: Experimental workflow for determining Minimum Inhibitory Concentration.
Caption: From reagent to biological activity data.
References
- 1. jocpr.com [jocpr.com]
- 2. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Biologically Active Oxime Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Herbicidal Activity, and Structure-Activity Relationships of O-Alkyl Analogues of Khellin and Visnagin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Assessing the Specificity of (E)-O-(3-Chloroallyl)hydroxylamine for Carbonyl Groups: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective modification of biomolecules is a cornerstone of modern chemical biology and drug development. Among the various functional groups targeted for such modifications, the carbonyl group (aldehyde or ketone) offers a unique handle due to its relatively low abundance in native biological systems, yet its formation under conditions of oxidative stress makes it a valuable biomarker. (E)-O-(3-chloroallyl)hydroxylamine has emerged as a promising reagent for the chemoselective labeling of these carbonyl groups through oxime ligation. This guide provides a comprehensive comparison of (E)-O-(3-chloroallyl)hydroxylamine with alternative carbonyl-reactive probes, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate tool for their specific applications.
Executive Summary
(E)-O-(3-Chloroallyl)hydroxylamine is a hydroxylamine derivative that reacts with aldehydes and ketones to form a stable oxime bond. This reaction, known as oxime ligation, is highly chemoselective for carbonyl groups, exhibiting minimal cross-reactivity with other functional groups commonly found in biological systems, such as amines and thiols, under physiological conditions. Compared to alternative methods like hydrazone formation, oxime ligation with reagents such as (E)-O-(3-chloroallyl)hydroxylamine offers superior stability of the resulting conjugate, a critical factor for applications requiring long-term tracking or analysis.
Comparative Performance Data
The efficacy of a carbonyl-reactive probe is determined by its reaction kinetics (how fast it labels the target) and its specificity (how selectively it labels the target). The following tables summarize the key performance indicators for (E)-O-(3-chloroallyl)hydroxylamine and a common alternative, biotin hydrazide.
| Reagent | Target Functional Group | Reaction Product | Relative Reaction Rate (Aldehydes) | Relative Reaction Rate (Ketones) |
| (E)-O-(3-Chloroallyl)hydroxylamine | Carbonyl (Aldehyde/Ketone) | Oxime | Fast | Moderate |
| Biotin Hydrazide | Carbonyl (Aldehyde/Ketone) | Hydrazone | Very Fast | Slow |
| Maleimide | Thiol (Sulfhydryl) | Thioether | N/A | N/A |
| NHS Ester | Amine | Amide | N/A | N/A |
| Table 1: Comparison of Reaction Rates for Carbonyl and Other Functional Group Labeling Reagents. Reaction rates are generalized and can be influenced by substrate, pH, and catalyst. |
| Linkage | pH Stability (Acidic) | pH Stability (Neutral/Basic) | Stability to Nucleophiles (e.g., Thiols) |
| Oxime | Moderate | High | High |
| Hydrazone | Low | Moderate | Moderate |
| Thioether | High | High | High |
| Amide | High | High | High |
| Table 2: Comparative Stability of Covalent Linkages Formed by Different Labeling Chemistries. |
Specificity Assessment: Head-to-Head Comparison
To rigorously assess the specificity of (E)-O-(3-chloroallyl)hydroxylamine, a competitive labeling experiment can be performed. In this assay, a model glycoprotein rich in both carbonyl groups (induced by oxidation) and other nucleophilic residues (lysine, cysteine) is incubated with the hydroxylamine reagent in the presence of a competing nucleophile.
Key Findings from Specificity Studies:
-
(E)-O-(3-Chloroallyl)hydroxylamine demonstrates high selectivity for carbonyl groups. In competitive assays, labeling predominantly occurs at periodate-oxidized glycan sites, with minimal off-target labeling of amine or thiol residues.
-
Hydrazide reagents, while faster reacting with aldehydes, can exhibit greater off-target reactions under certain conditions.
-
The chloroallyl moiety on (E)-O-(3-chloroallyl)hydroxylamine provides an additional reactive handle for subsequent "click" chemistry applications, enhancing its versatility.
Experimental Protocols
Protocol 1: General Procedure for Labeling Oxidized Glycoproteins
This protocol details the generation of aldehyde groups on a glycoprotein and subsequent labeling with (E)-O-(3-chloroallyl)hydroxylamine.
Materials:
-
Glycoprotein of interest (e.g., Ovalbumin, IgG)
-
Sodium meta-periodate (NaIO₄)
-
(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride
-
Aniline
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 6.0
-
Quenching Solution: 1 M Glycerol
-
Desalting column
Procedure:
-
Glycoprotein Oxidation:
-
Dissolve the glycoprotein in Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Add a freshly prepared solution of NaIO₄ to a final concentration of 10 mM.
-
Incubate the reaction in the dark for 30 minutes at room temperature.
-
Quench the reaction by adding Quenching Solution to a final concentration of 100 mM and incubate for 10 minutes.
-
Remove excess periodate and glycerol using a desalting column equilibrated with Reaction Buffer.
-
-
Oxime Ligation:
-
To the oxidized glycoprotein, add this compound to a final concentration of 10 mM.
-
Add a freshly prepared solution of aniline in DMSO to a final concentration of 100 mM (final DMSO concentration should be <10%).
-
Incubate the reaction for 2-4 hours at room temperature.
-
Remove excess reagents by a desalting column or dialysis against a suitable buffer (e.g., PBS).
-
Protocol 2: Competitive Labeling Assay for Specificity Assessment
This protocol allows for the direct comparison of the specificity of (E)-O-(3-chloroallyl)hydroxylamine against a panel of other nucleophilic amino acids.
Materials:
-
Oxidized glycoprotein (prepared as in Protocol 1)
-
This compound
-
L-Cysteine
-
L-Lysine
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.4
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a solution of the oxidized glycoprotein in Reaction Buffer.
-
Set up parallel reactions, each containing the oxidized glycoprotein and (E)-O-(3-chloroallyl)hydroxylamine (10 mM).
-
To individual reactions, add a competing nucleophile (L-Cysteine or L-Lysine) at a high molar excess (e.g., 100 mM). Include a control reaction with no competing nucleophile.
-
Incubate all reactions for 4 hours at room temperature.
-
Desalt the samples to remove excess reagents.
-
Digest the protein samples with trypsin.
-
Analyze the resulting peptide mixtures by LC-MS/MS to identify and quantify the sites of modification. Compare the extent of labeling at carbonyl sites versus cysteine and lysine residues across the different conditions.
Application in Biological Systems: Visualizing Oxidative Stress in Signaling Pathways
Protein carbonylation is a hallmark of oxidative stress, a condition implicated in numerous diseases and cellular signaling processes. The high specificity of (E)-O-(3-chloroallyl)hydroxylamine makes it an excellent tool for detecting and identifying carbonylated proteins within complex biological samples, such as cell lysates.
One critical signaling pathway affected by oxidative stress is the Mitogen-Activated Protein Kinase (MAPK) cascade, including the ERK pathway.[1] Reactive oxygen species (ROS) can lead to the carbonylation of key proteins within this pathway, altering their function and contributing to cellular dysfunction.
Caption: Workflow for identifying carbonylated proteins in the ERK signaling pathway.
Caption: Simplified ERK signaling pathway under oxidative stress.
Conclusion
(E)-O-(3-Chloroallyl)hydroxylamine stands out as a highly specific and versatile reagent for the selective labeling of carbonyl groups in biological molecules. Its ability to form stable oxime linkages with minimal off-target reactivity makes it a superior choice for applications demanding high fidelity and long-term stability. The experimental protocols provided herein offer a framework for researchers to independently verify its performance and apply it to investigate the role of protein carbonylation in various biological contexts, such as the dysregulation of signaling pathways under oxidative stress.
References
Safety Operating Guide
Safe Disposal of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For immediate release: As a trusted partner in research and development, we are committed to providing comprehensive safety information that extends beyond the product itself. This document outlines the essential procedures for the proper disposal of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment.
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. Adherence to the following protocols is crucial for maintaining a safe laboratory environment.
I. Hazard Profile and Safety Precautions
-
Toxicity: Harmful if swallowed or in contact with skin.[1]
-
Corrosivity: May be corrosive to metals.[1]
-
Irritation: Causes skin and serious eye irritation.[2]
-
Sensitization: May cause an allergic skin reaction.[1]
-
Carcinogenicity: Suspected of causing cancer.[1]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Respiratory protection if dust is generated.
II. Step-by-Step Disposal Protocol
The proper disposal of this compound involves segregation, proper containment, and transfer to a licensed hazardous waste facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]
Step 1: Segregation of Waste
-
Isolate waste containing this compound from all other chemical waste streams.
-
Specifically, do not mix with non-halogenated solvents.[5] Wastes should be segregated based on their chemical compatibility to prevent dangerous reactions. At a minimum, keep it separate from acids, bases, oxidizers, and flammable materials.[5]
Step 2: Containerization
-
Use a dedicated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with the chemical; avoid metal containers if the substance is corrosive.[6] A corrosive-resistant container with a resistant inner liner is recommended.
-
The label should clearly state "Hazardous Waste" and "Halogenated Organic Compound" and list the full chemical name: "this compound".
-
Ensure the container is kept securely closed when not in use.
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
This area should be away from sources of ignition and incompatible materials.
-
Follow all institutional and local regulations regarding the storage of hazardous waste.
Step 4: Professional Disposal
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[3][7]
-
Provide the disposal company with a complete and accurate description of the waste.
-
The recommended method for the final disposal of chlorinated organic residues is high-temperature incineration.[8] This process ensures the complete destruction of the compound into less harmful gaseous byproducts, which are then scrubbed before release.[8]
III. Quantitative Data Summary
For safe handling and disposal, key quantitative data for related compounds are summarized below. Researchers should handle this compound with the assumption of similar or greater hazards.
| Property | Value (for Hydroxylamine hydrochloride) | Reference |
| Melting Point | 155 - 157 °C (decomposes) | |
| Density | 1.67 g/cm³ at 25 °C | |
| Decomposition Temperature | > 150 °C | |
| Solubility in Water | Likely mobile due to water solubility | [9] |
| pH (for neutralization) | Stabilized pH between 5.5 and 9.5 | [10] (Note: Neutralization is only for corrosive wastes with no other hazardous characteristics) |
IV. Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
Caption: Logical steps for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship.
References
- 1. shepherd.edu [shepherd.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. angenechemical.com [angenechemical.com]
- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. tandfonline.com [tandfonline.com]
- 9. fishersci.com [fishersci.com]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
